molecular formula C13H10O B092110 3-(1-Naphthyl)-2-propyn-1-ol CAS No. 16176-22-0

3-(1-Naphthyl)-2-propyn-1-ol

Cat. No.: B092110
CAS No.: 16176-22-0
M. Wt: 182.22 g/mol
InChI Key: FARRJNMECLDKPD-UHFFFAOYSA-N
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Description

3-(1-Naphthyl)-2-propyn-1-ol is a propargylic alcohol that serves as a versatile chiral synthon and a critical intermediate for the synthesis of enantiomerically pure natural compounds and biologically active molecules, including eicosanoids and macrolide antibiotics . Its structure is highly valuable in organic methodology, particularly in catalytic propargylic substitution reactions, which are sought-after methods for constructing complex molecular architectures due to the synthetic handle offered by the alkyne moiety for further transformations . This compound can be used as a starting material for the stereoselective synthesis of polyhydroxylated compounds, allenes, and benzo[b]furan derivatives . Furthermore, propynol derivatives are extensively utilized in the synthesis of complex organic structures such as sesquiterpenes and are key precursors in the development of photochromic materials, including various hetero-fused naphthopyrans which have applications in advanced material science . Studies on similar propargylic alcohols have demonstrated their utility in kinetic resolution processes using lipases, such as Candida antarctica lipase B, to obtain optically active enantiomers, which are crucial for pharmaceutical applications .

Properties

IUPAC Name

3-naphthalen-1-ylprop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARRJNMECLDKPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464692
Record name 3-(1-Naphthyl)-2-propyn-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16176-22-0
Record name 3-(1-Naphthyl)-2-propyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(1-Naphthyl)-2-propyn-1-ol chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 3-(1-Naphthyl)-2-propyn-1-ol

Abstract

This technical guide provides a comprehensive analysis of this compound, a propargylic alcohol distinguished by its bulky naphthyl substituent. As a bifunctional molecule, it serves as a valuable building block in synthetic organic chemistry, materials science, and drug discovery. This document synthesizes available data and expert-driven predictions on its molecular structure, synthesis, physicochemical properties, spectroscopic signature, and chemical reactivity. Detailed experimental protocols for its preparation via Sonogashira cross-coupling are provided, alongside a discussion of its handling and safety considerations. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this versatile chemical intermediate.

Introduction and Molecular Structure

This compound (CAS: 16176-22-0) is an aromatic propargylic alcohol. Its structure is characterized by three key functional domains that dictate its chemical behavior:

  • The 1-Naphthyl Group: A rigid, polycyclic aromatic hydrocarbon system that imparts significant steric bulk and influences the electronic properties of the adjacent alkyne. It provides a scaffold for further functionalization and is a common motif in pharmacologically active compounds.

  • The Internal Alkyne: The carbon-carbon triple bond (C≡C) is a linear, electron-rich functional group. It is the site of numerous addition reactions and serves as a critical linker in coupling chemistries.

  • The Primary Hydroxymethyl Group (-CH₂OH): This primary alcohol function can be readily oxidized or converted into a wide range of other functional groups, such as esters, ethers, and halides, making it a versatile synthetic handle.

The interplay of these groups—the aromatic system, the reactive alkyne, and the versatile alcohol—makes this compound a compound of significant interest for constructing complex molecular architectures.

Core Molecular Identifiers
PropertyValueSource
IUPAC Name 3-(Naphthalen-1-yl)prop-2-yn-1-olN/A
CAS Number 16176-22-0[1][2]
Molecular Formula C₁₃H₁₀O[1][2]
Molecular Weight 182.22 g/mol [1][2]
SMILES OCC#Cc1cccc2ccccc12[1]
InChI Key FARRJNMECLDKPD-UHFFFAOYSA-N[1]

Synthesis Strategies: A Mechanistic Perspective

The principal challenge in synthesizing this compound is the formation of the C(sp)-C(sp²) bond between the alkyne and the naphthyl ring. The most robust and widely applicable method for this transformation is the Sonogashira cross-coupling reaction.

Primary Synthesis Route: Sonogashira Cross-Coupling

The Sonogashira coupling is a powerful palladium- and copper-co-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] For this target molecule, the most logical disconnection involves coupling propargyl alcohol (2-propyn-1-ol) with a 1-halonaphthalene, typically 1-iodonaphthalene, due to its higher reactivity in the oxidative addition step.

Causality of Component Selection:

  • Catalyst System: A palladium(0) complex (often generated in situ) performs the core catalytic cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst to form a copper acetylide intermediate, which facilitates the crucial transmetalation step.[3]

  • Ligand: Phosphine ligands (e.g., triphenylphosphine, PPh₃) are essential to stabilize the palladium center, prevent its precipitation as palladium black, and modulate its reactivity.

  • Base: An amine base (e.g., triethylamine, Et₃N, or diisopropylamine, DIPEA) is required to neutralize the hydrogen halide (HX) produced during the reaction and to deprotonate the terminal alkyne, driving the reaction forward.

  • Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to prevent side reactions, such as the oxidative homocoupling of the alkyne (Glaser coupling).

G cluster_workflow Sonogashira Synthesis Workflow Reactants 1-Iodonaphthalene + Propargyl Alcohol Reaction Reaction Setup (Stir at RT to 50°C) Reactants->Reaction Add Conditions PdCl₂(PPh₃)₂ (cat.) CuI (cat.) Et₃N (Base) THF (Solvent) Inert Atmosphere (N₂/Ar) Conditions->Reaction Under Workup Aqueous Workup (Quench, Extract) Reaction->Workup After completion Purification Column Chromatography (Silica Gel) Workup->Purification Product This compound Purification->Product

Sonogashira Synthesis Workflow Diagram.
Protocol 2.1: Synthesis via Sonogashira Coupling

This protocol is a representative methodology based on standard Sonogashira conditions.

  • Inert Atmosphere Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 1-iodonaphthalene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous, deoxygenated THF via syringe, followed by triethylamine (2.5 eq).

  • Alkyne Addition: Add propargyl alcohol (1.2 eq) dropwise to the stirring mixture at room temperature. The causality for adding the alkyne last is to ensure the catalyst is well-dispersed before introducing the second coupling partner.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor its progress by thin-layer chromatography (TLC) until the starting 1-iodonaphthalene is consumed.

  • Workup: Upon completion, cool the mixture to room temperature and quench by adding a saturated aqueous solution of NH₄Cl. Dilute with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. The choice of ethyl acetate is based on its ability to dissolve the product while being immiscible with the aqueous phase.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Physicochemical Properties

The physical state and properties of this compound are dictated by the large, planar naphthyl group, which promotes solid-state packing, and the polar alcohol group, which allows for hydrogen bonding.

PropertyValueComments and Rationale
Appearance SolidThe large, flat naphthyl ring system facilitates efficient crystal lattice packing.[1]
Melting Point 45-50 °CThis relatively low melting point is typical for a moderately sized organic molecule with some polarity.[1]
Boiling Point Not availableExpected to be high (>200 °C at atm. pressure) with decomposition. Boiling point would likely be measured under reduced pressure, similar to its analog, 3-phenyl-2-propyn-1-ol (129-130 °C/10 mmHg).[5]
Solubility Not availablePredicted to be soluble in polar organic solvents (e.g., acetone, THF, ethyl acetate, methanol) and chlorinated solvents (e.g., CH₂Cl₂, CHCl₃). Poorly soluble in water and nonpolar aliphatic hydrocarbons.
Flash Point > 110 °C (closed cup)Indicates it is a combustible solid but not highly flammable under standard conditions.[1]

Spectroscopic Characterization

No published spectra are available for this compound. The following are expert predictions based on its structure and data from close analogs like 3-phenyl-2-propyn-1-ol.[6][7]

  • ¹H NMR (in CDCl₃, 400 MHz):

    • δ 7.9-8.2 (m, ~2-3H): Protons on the naphthyl ring in deshielded positions (e.g., H-8, H-5).

    • δ 7.4-7.6 (m, ~4-5H): Remaining aromatic protons of the naphthyl ring.

    • δ 4.55 (s, 2H): Methylene protons (-CH ₂-OH). The singlet multiplicity indicates no adjacent protons. The chemical shift is downfield due to the adjacent alkyne and oxygen atom.

    • δ 2.0-2.5 (br s, 1H): Hydroxyl proton (-OH ). The shift and appearance are variable and depend on concentration and sample purity; may exchange with D₂O.

  • ¹³C NMR (in CDCl₃, 100 MHz):

    • δ 133-134: Quaternary carbons of the naphthyl ring (e.g., C-4a, C-8a).

    • δ 125-131: Aromatic CH carbons of the naphthyl ring.

    • δ ~122: Quaternary carbon of the naphthyl ring attached to the alkyne (C-1).

    • δ ~92 (C): Alkynyl carbon attached to the naphthyl ring (C ≡C-CH₂OH).

    • δ ~84 (C): Alkynyl carbon attached to the methylene group (C≡C -CH₂OH).

    • δ ~52 (CH₂): Methylene carbon (-C H₂OH).

  • Infrared (IR) Spectroscopy (ATR):

    • ~3350 cm⁻¹ (broad): O-H stretching vibration, characteristic of the alcohol group.

    • ~3050 cm⁻¹ (medium): Aromatic C-H stretching.

    • ~2930 cm⁻¹ (weak): Aliphatic C-H stretching of the methylene group.

    • ~2230 cm⁻¹ (weak): C≡C stretching of the internal alkyne. This peak is often weak for symmetrically substituted or internal alkynes.

    • ~1590, 1510 cm⁻¹ (medium): Aromatic C=C ring stretching vibrations.

    • ~1030 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol.

  • Mass Spectrometry (EI-MS):

    • m/z 182 [M]⁺: Molecular ion peak.

    • m/z 153 [M-CHO]⁺ or [M-H₂-OH]⁺: Common fragmentation pathways.

    • m/z 151 [M-CH₂OH]⁺: Loss of the hydroxymethyl radical.

    • m/z 126: Naphthyl fragment.

Chemical Reactivity and Potential Applications

The reactivity of this compound is a composite of its constituent functional groups.

G Core This compound Alcohol Alcohol Reactions Core->Alcohol Alkyne Alkyne Reactions Core->Alkyne Aromatic Naphthyl Ring Reactions Core->Aromatic Oxidation Oxidation (to Aldehyde/Acid) Alcohol->Oxidation Esterification Esterification Alcohol->Esterification Hydrogenation Hydrogenation (to Alkene/Alkane) Alkyne->Hydrogenation Click Click Chemistry (e.g., CuAAC) Alkyne->Click MeyerSchuster Meyer-Schuster Rearrangement Alkyne->MeyerSchuster EAS Electrophilic Aromatic Substitution (EAS) Aromatic->EAS

Reactivity Map for this compound.
  • Reactions at the Alcohol Center:

    • Oxidation: Can be selectively oxidized to 3-(1-naphthyl)prop-2-ynal using mild reagents like MnO₂ or to 3-(1-naphthyl)prop-2-ynoic acid with stronger oxidants (e.g., Jones reagent).

    • Esterification/Etherification: The hydroxyl group readily undergoes standard esterification (with acyl chlorides or carboxylic acids) and etherification (e.g., Williamson ether synthesis) to introduce new functionalities.

  • Reactions at the Alkyne Center:

    • Hydrogenation: The triple bond can be selectively reduced to a (Z)-alkene using Lindlar's catalyst or fully saturated to an alkane with H₂ over Pd/C.

    • Hydration: Acid-catalyzed hydration would likely lead to the corresponding enol, which would tautomerize to a ketone. This can also proceed via a Meyer-Schuster rearrangement to form an α,β-unsaturated carbonyl compound.[8]

    • Coupling and Cycloaddition: The alkyne is a prime substrate for further metal-catalyzed coupling reactions and is a key partner in thermal or metal-catalyzed cycloadditions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."

  • Potential Applications:

    • Synthetic Intermediate: Its primary role is as a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and functional dyes.

    • Materials Science: The rigid naphthyl-alkyne structure can be incorporated into polymers and conjugated materials for applications in organic electronics.

    • Drug Discovery: The propargyl alcohol moiety is a known pharmacophore, and the naphthyl group is present in many bioactive molecules. The compound itself could be screened for biological activity or used as a scaffold in medicinal chemistry programs.

Safety and Handling

While specific toxicity data for this compound is limited, a safety assessment can be made based on its chemical class and available data for analogs.

  • Physical Hazards: The compound is classified as a combustible solid (Storage Class 11).[1]

  • Health Hazards (Inferred):

    • The parent compound, propargyl alcohol, is toxic by inhalation, ingestion, and skin absorption.[8]

    • The close analog, 3-phenyl-2-propyn-1-ol, is known to cause skin and serious eye irritation and may cause respiratory irritation.[6]

    • It is prudent to assume that this compound possesses similar irritant and potentially toxic properties.

  • Recommended Handling Procedures:

    • Always handle in a well-ventilated chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1]

    • Avoid generating dust.

    • Keep away from strong oxidizing agents and sources of ignition.

Conclusion

This compound is a synthetically valuable building block whose chemical personality is defined by the unique combination of a naphthyl ring, an internal alkyne, and a primary alcohol. While its physical properties are documented, its full spectroscopic and reactive profile relies on expert interpretation of analogous structures. The Sonogashira coupling provides a reliable and efficient synthetic route to this compound. Its trifunctional nature offers chemists a powerful tool for creating molecular complexity, with potential applications spanning from medicinal chemistry to materials science. Proper safety precautions, inferred from related compounds, are essential for its handling.

References

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Spectroscopic Elucidation of 3-(1-Naphthyl)-2-propyn-1-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(1-Naphthyl)-2-propyn-1-ol is a propargylic alcohol derivative incorporating a naphthalene moiety. This structural motif is of significant interest in medicinal chemistry and materials science due to the unique spatial arrangement and electronic properties conferred by the rigid naphthyl group and the linear alkyne linker. As with any novel compound, definitive structural confirmation is paramount. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation of these spectra is crucial for researchers in verifying the synthesis and purity of this compound, forming the foundation for its further investigation and application.

The methodologies described herein represent standard practices in organic compound characterization. The choice of deuterated solvents for NMR, for instance, is critical for signal clarity, with chloroform-d (CDCl₃) being a common choice for its excellent solubilizing properties for aromatic compounds. Similarly, Attenuated Total Reflectance (ATR) is a frequently employed technique for IR spectroscopy of solid samples due to its minimal sample preparation requirements.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are directly correlated with its spectroscopic signatures. The key functionalities to be identified are the primary alcohol (-CH₂OH), the internal alkyne (-C≡C-), and the 1-substituted naphthalene ring.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected chemical shifts (in ppm, relative to a TMS standard) in CDCl₃ are detailed in Table 1.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Notes
Naphthyl-H7.40 - 8.20Multiplet (m)7HThe seven protons on the naphthalene ring will appear as a complex multiplet in the aromatic region.
-CH₂-~4.5Doublet (d) or Singlet (s)2HThese methylene protons are adjacent to a hydroxyl group and a triple bond. Coupling to the hydroxyl proton may or may not be observed depending on the solvent and concentration.
-OHVariable (typically 1.5 - 3.0)Singlet (s) or Triplet (t)1HThe chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. It may couple with the adjacent methylene protons.

Expertise & Experience: The aromatic region of the ¹H NMR spectrum of a 1-substituted naphthalene is characteristically complex due to the multiple, distinct proton environments and their spin-spin coupling. The protons at the C4, C5, and C8 positions are typically the most deshielded due to anisotropic effects. The methylene protons adjacent to the alkyne and hydroxyl group are expected to be downfield due to the electron-withdrawing nature of these groups.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. The expected chemical shifts in CDCl₃ are summarized in Table 2.

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
Naphthyl-C (quaternary)120 - 135Two quaternary carbons are expected for the naphthalene ring at the points of fusion and substitution.
Naphthyl-CH122 - 130Seven distinct signals are expected for the protonated carbons of the naphthalene ring.
-C≡C- (alkynyl)80 - 95Two signals are expected for the two carbons of the alkyne, though their intensity may be weak.
-CH₂OH~52The carbon of the methylene group attached to the oxygen will be in the typical range for a primary alcohol.

Trustworthiness: The number of distinct signals in both the ¹H and ¹³C NMR spectra should be consistent with the proposed structure. For example, observing 10 distinct signals in the ¹³C NMR (2 quaternary naphthyl, 7 CH naphthyl, 2 alkynyl, and 1 CH₂OH) would provide strong evidence for the assigned structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key expected vibrational frequencies for this compound are presented in Table 3.

Functional Group Expected Absorption (cm⁻¹) Intensity Notes
O-H stretch (alcohol)3200 - 3600Strong, BroadThe broadness is due to hydrogen bonding.
C-H stretch (aromatic)3000 - 3100MediumCharacteristic of C-H bonds on the naphthalene ring.
C-H stretch (aliphatic)2850 - 3000MediumCorresponding to the methylene C-H bonds.
C≡C stretch (alkyne)2100 - 2260Weak to MediumThe intensity of this peak can be weak for internal alkynes.
C=C stretch (aromatic)1500 - 1600MediumMultiple bands are expected due to the naphthalene ring.
C-O stretch (alcohol)1000 - 1260StrongCharacteristic of the primary alcohol.

Authoritative Grounding: The presence of a broad absorption band around 3300 cm⁻¹ is a strong indication of the hydroxyl group.[1][2][3] The weak to medium absorption in the region of 2100-2260 cm⁻¹ is characteristic of the C≡C triple bond stretch.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular weight is 182.22 g/mol .[6][7]

m/z Value Proposed Fragment Notes
182[M]⁺The molecular ion peak.
181[M-H]⁺Loss of a hydrogen atom.
165[M-OH]⁺Loss of the hydroxyl radical.
153[M-CH₂OH]⁺Loss of the hydroxymethyl radical, a common fragmentation for primary alcohols.[8][9][10][11]
141[C₁₁H₇]⁺Naphthylmethyl cation, a stable fragment.
128[C₁₀H₈]⁺Naphthalene cation.

Experimental Protocol: A Generalized Approach to Synthesis

A plausible synthetic route to this compound is the Sonogashira coupling of 1-ethynylnaphthalene with formaldehyde, or the reaction of the Grignard reagent of 1-ethynylnaphthalene with formaldehyde. A generalized procedure for the Grignard approach is as follows:

  • Grignard Reagent Formation: To a solution of ethylmagnesium bromide in anhydrous THF at 0 °C, add 1-ethynylnaphthalene dropwise under an inert atmosphere.

  • Reaction with Formaldehyde: Bubble gaseous formaldehyde (generated from the pyrolysis of paraformaldehyde) through the Grignard reagent solution at 0 °C.[12]

  • Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G cluster_0 Synthesis Workflow A 1-Ethynylnaphthalene C Naphthylacetylide Grignard A->C + EtMgBr B Grignard Reagent (EtMgBr, THF) B->C E This compound C->E + CH₂O D Formaldehyde (g) D->E

Figure 2: Generalized synthetic workflow.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unequivocal identification and characterization of this compound. The combination of NMR, IR, and MS data allows for the complete assignment of its structure, ensuring the integrity of the compound for subsequent research and development. The correlation of specific structural features with their expected spectroscopic signals, grounded in fundamental principles and data from analogous compounds, serves as a reliable reference for scientists working with this and related molecules.

References

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A Comprehensive Technical Guide to the Solubility of 3-(1-Naphthyl)-2-propyn-1-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. This guide provides an in-depth technical overview of the solubility characteristics of 3-(1-Naphthyl)-2-propyn-1-ol, a molecule of interest in medicinal chemistry. In the absence of extensive published empirical data for this specific compound, this document outlines the theoretical principles governing its solubility, offers predictions based on its molecular structure, and provides detailed, field-proven experimental protocols for its quantitative determination. This guide is intended to empower researchers to accurately assess the solubility profile of this compound and similar compounds, thereby facilitating informed decisions in drug development, formulation, and process chemistry.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[1][2] The dissolution process is a thermodynamic equilibrium where the Gibbs free energy of dissolution (ΔG) is a function of the enthalpy (ΔH) and entropy (ΔS) of the system (ΔG = ΔH - TΔS).[3] A negative ΔG, indicating a spontaneous process, is favored by strong solute-solvent interactions that overcome the solute-solute and solvent-solvent interactions.

Molecular Structure Analysis of this compound

To predict the solubility of this compound, a thorough analysis of its molecular structure is essential. The molecule comprises three key functional regions:

  • The Naphthyl Group: This large, bicyclic aromatic system is fundamentally nonpolar and hydrophobic. Its contribution to the overall molecule is a tendency towards solubility in nonpolar or weakly polar organic solvents.[4]

  • The Propynol Group: This portion of the molecule introduces polarity. The hydroxyl (-OH) group is a key feature, capable of acting as both a hydrogen bond donor and acceptor.[3] This confers a degree of hydrophilicity and promotes interaction with polar solvents. The alkyne (carbon-carbon triple bond) is a region of high electron density, contributing to the molecule's overall polarizability.

  • Overall Molecular Character: The molecule presents a duality. The large, nonpolar naphthalene ring system dominates the structure, suggesting that the compound will generally be more soluble in nonpolar to moderately polar solvents. However, the presence of the hydroxyl group provides a site for specific, strong interactions with polar, protic solvents. The balance between the hydrophobic naphthalene "tail" and the hydrophilic propynol "head" will dictate its solubility in any given solvent.

Molecular Structure & Solubility Factors of this compound cluster_molecule This compound cluster_regions Key Functional Regions cluster_properties Predicted Solubility Influence Molecule C₁₃H₁₀O Naphthyl Naphthyl Group (C₁₀H₇) Molecule->Naphthyl Propynol Propynol Group (-C≡C-CH₂OH) Molecule->Propynol Nonpolar Hydrophobic Favors nonpolar solvents Naphthyl->Nonpolar Dominant Feature Polar Hydrophilic Hydrogen bonding Favors polar, protic solvents Propynol->Polar Specific Interactions

Caption: Key structural features influencing the solubility of this compound.

Classification of Organic Solvents

Organic solvents can be broadly categorized based on their polarity and their ability to donate hydrogen bonds:

  • Nonpolar Solvents: (e.g., Hexane, Toluene, Carbon Tetrachloride) These solvents have low dielectric constants and are unable to form strong hydrogen bonds. They primarily interact through van der Waals forces.

  • Polar Aprotic Solvents: (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile) These solvents possess a significant dipole moment but lack O-H or N-H bonds, meaning they can accept hydrogen bonds but not donate them.[5]

  • Polar Protic Solvents: (e.g., Methanol, Ethanol, Acetic Acid) These solvents have a large dipole moment and contain O-H or N-H bonds, making them capable of both donating and accepting hydrogen bonds.[2][5]

Predicted Solubility Profile

Based on the "like dissolves like" principle, the following solubility profile for this compound is predicted:

Solvent ClassPredicted SolubilityRationale
Nonpolar (e.g., Hexane)Low to ModerateThe large naphthalene ring will have favorable interactions, but the polar hydroxyl group will be disfavored.
Polar Aprotic (e.g., Acetone, DMSO)HighThese solvents can accept a hydrogen bond from the hydroxyl group and have sufficient polarity to interact with the polar regions of the molecule, while also accommodating the nonpolar naphthyl group.
Polar Protic (e.g., Methanol, Ethanol)Moderate to HighThe hydroxyl group of the solute can form hydrogen bonds with the solvent. However, the large hydrophobic naphthalene moiety may limit overall solubility compared to smaller alcohols.
Water Very Low / InsolubleThe large, nonpolar naphthalene group is expected to dominate, making the molecule largely hydrophobic and overcoming the hydrophilic nature of the small hydroxyl group.

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, an experimental approach is necessary. The "shake-flask" method is the gold standard for determining thermodynamic (equilibrium) solubility.[1][6] This method involves equilibrating an excess of the solid compound with the solvent of interest over a sufficient period to achieve a saturated solution.

The Shake-Flask Method: A Validated Protocol

This protocol outlines the steps to determine the solubility of this compound at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • UV-Vis Spectrophotometer or HPLC system

Workflow Diagram:

Shake-Flask Solubility Determination Workflow Start Start Add_Excess Add excess solute to solvent in a sealed vial Start->Add_Excess Equilibrate Equilibrate on shaker (e.g., 24-48h at 25°C) Add_Excess->Equilibrate Settle Allow undissolved solid to settle Equilibrate->Settle Filter Filter supernatant through 0.22 µm syringe filter Settle->Filter Dilute Dilute filtrate to fall within calibration curve range Filter->Dilute Analyze Analyze by UV-Vis or HPLC Dilute->Analyze Calculate Calculate concentration (Solubility) Analyze->Calculate End End Calculate->End

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Detailed Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). The presence of undissolved solid at the end of the experiment is crucial.

  • Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[7] The time required to reach equilibrium should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration no longer increases.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and discard the first portion of the filtrate to saturate any binding sites on the filter membrane.[7] Collect the subsequent filtrate. This step is critical to remove all undissolved microparticles.

  • Dilution: Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Determine the concentration of the diluted filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or gravimetric analysis.

Quantitative Analysis by UV-Vis Spectrophotometry

The naphthyl group in this compound is a strong chromophore, making UV-Vis spectrophotometry an excellent choice for quantification.[8]

Protocol for UV-Vis Analysis:

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of the compound in the solvent of interest. Scan the solution across the UV spectrum (e.g., 200-400 nm) to identify the λmax, where the compound absorbs the most light. This wavelength will be used for all subsequent measurements to maximize sensitivity.

  • Preparation of Standard Solutions: Prepare a stock solution of this compound of a known high concentration. Perform a series of accurate serial dilutions to create at least five standard solutions of decreasing concentrations.[9]

  • Calibration Curve Construction: Measure the absorbance of each standard solution at the predetermined λmax. Plot the absorbance (y-axis) versus the known concentration (x-axis). Perform a linear regression on the data points. The resulting equation (y = mx + b) and the coefficient of determination (R²) will be used for quantification. An R² value > 0.99 is desirable.[9][10]

  • Sample Analysis: Measure the absorbance of the diluted filtrate samples.

  • Solubility Calculation: Use the calibration curve equation to calculate the concentration of the diluted sample. Then, account for the dilution factor to determine the concentration of the original saturated solution. This concentration is the solubility of the compound in that solvent.

    Solubility = (Concentration from curve) x (Dilution Factor)

Alternative Quantitative Method: Gravimetric Analysis

For solvents with a low boiling point, gravimetric analysis provides a straightforward alternative.

Protocol for Gravimetric Analysis:

  • Sample Preparation: Following the shake-flask equilibration and filtration, pipette a precise volume of the clear saturated filtrate into a pre-weighed, dry container (e.g., a watch glass or evaporating dish).[11]

  • Solvent Evaporation: Carefully evaporate the solvent in a fume hood or a vacuum oven at a temperature well below the boiling point of the solute to avoid any loss of the compound.

  • Drying and Weighing: Once the solvent is fully evaporated, dry the container with the solid residue to a constant weight.[12]

  • Solubility Calculation: The solubility is the mass of the dried residue divided by the initial volume of the filtrate, typically expressed in g/L or mg/mL.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear, concise table for easy comparison across different solvents.

Table of Solvent Properties and Predicted vs. Experimental Solubility:

SolventTypePolarity IndexPredicted SolubilityExperimental Solubility (g/L at 25°C)
HexaneNonpolar0.1Low to ModerateTo be determined
TolueneNonpolar2.4ModerateTo be determined
DichloromethanePolar Aprotic3.1HighTo be determined
AcetonePolar Aprotic5.1HighTo be determined
Ethyl AcetatePolar Aprotic4.4HighTo be determined
AcetonitrilePolar Aprotic5.8HighTo be determined
DMSOPolar Aprotic7.2Very HighTo be determined
MethanolPolar Protic5.1Moderate to HighTo be determined
EthanolPolar Protic4.3Moderate to HighTo be determined
WaterPolar Protic10.2Very LowTo be determined

Conclusion and Field-Proven Insights

The solubility of this compound is a complex interplay between its large hydrophobic naphthalene moiety and its polar, hydrogen-bonding propynol group. While theoretical predictions provide a valuable starting point, rigorous experimental determination using a validated method like the shake-flask protocol is indispensable for obtaining accurate and reliable data. This guide provides the necessary framework for researchers to both predict and empirically determine the solubility profile of this compound. Such data is fundamental for advancing the development of this compound as a potential therapeutic agent, enabling rational formulation design and ensuring reproducible results in preclinical studies.

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Sources

An In-Depth Technical Guide to the Stability and Storage of 3-(1-Naphthyl)-2-propyn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the critical aspects concerning the stability and storage of 3-(1-Naphthyl)-2-propyn-1-ol, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the molecule's inherent stability, potential degradation pathways, and recommended best practices for its handling and long-term storage. By synthesizing established chemical principles with practical, field-proven insights, this guide aims to ensure the integrity and reliability of this compound in research and development settings. Methodologies for stability-indicating analysis and forced degradation studies are presented to empower researchers to proactively assess and maintain the quality of this important chemical entity.

Introduction: Understanding the Molecular Landscape

This compound is a bifunctional molecule that marries the rigid, aromatic character of a naphthalene ring with the reactive, linear geometry of a propargyl alcohol. This unique structural combination makes it a valuable building block in organic synthesis. However, the very features that impart its synthetic utility also render it susceptible to specific degradation pathways. The electron-rich naphthalene moiety is a chromophore, making the molecule sensitive to light, while the propargyl alcohol functional group is prone to oxidation and acid-catalyzed rearrangements.

A thorough understanding of these potential liabilities is paramount for any scientist working with this compound. Degradation not only results in a loss of the desired material but can also lead to the formation of impurities that may interfere with downstream applications, introduce toxicity, or complicate analytical characterization. This guide provides the foundational knowledge and practical protocols to mitigate these risks.

Recommended Storage and Handling: Preserving Integrity

The primary goal of any storage strategy is to minimize the exposure of this compound to environmental factors that can accelerate its degradation. Based on the chemical properties of its constituent functional groups, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of thermally induced degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Protects against oxidative degradation of the alkyne and alcohol functionalities.
Light Amber or opaque containerThe naphthyl group absorbs UV light, which can lead to photodegradation.
Moisture Tightly sealed container with desiccantPrevents hydrolysis and potential moisture-mediated reactions.

Handling Precautions:

Due to the hazardous nature of propargyl alcohols, appropriate personal protective equipment (PPE) should always be worn. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat

All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any potential vapors.

Potential Degradation Pathways: A Mechanistic Perspective

Understanding the likely degradation pathways of this compound is the first step in developing effective strategies to prevent them. The principal modes of degradation are anticipated to be oxidation, photodegradation, and acid-catalyzed hydrolysis.

This compound This compound Oxidation Oxidation This compound->Oxidation O2, Peroxides Photodegradation Photodegradation This compound->Photodegradation UV Light Hydrolysis Hydrolysis This compound->Hydrolysis Acidic pH Naphthoic Acid Naphthoic Acid Oxidation->Naphthoic Acid Dicarbonyl Species Dicarbonyl Species Oxidation->Dicarbonyl Species Polymerization Products Polymerization Products Oxidation->Polymerization Products Photodimers/Oxidation Products Photodimers/Oxidation Products Photodegradation->Photodimers/Oxidation Products Meyer-Schuster Rearrangement Products Meyer-Schuster Rearrangement Products Hydrolysis->Meyer-Schuster Rearrangement Products

Figure 1. Potential Degradation Pathways.

Oxidative Degradation

The triple bond of the alkyne and the primary alcohol are both susceptible to oxidation.[1][2] Strong oxidation can lead to cleavage of the alkyne, potentially forming 1-naphthoic acid and other smaller fragments.[2] Milder oxidation may result in the formation of a vicinal dicarbonyl compound.[3] The presence of oxygen, especially in the presence of light or metal catalysts, can accelerate these processes.

Photodegradation

The naphthalene ring system is known to absorb ultraviolet (UV) light, which can lead to the formation of excited states.[4][5] These excited molecules can then undergo a variety of reactions, including dimerization, oxidation, or reaction with other molecules in the matrix.[5] The photostability of polycyclic aromatic hydrocarbons (PAHs) like naphthalene is influenced by their structure and the solvent they are in.[4] Given that this compound contains a prominent chromophore, protection from light is crucial for its stability.

Acid-Catalyzed Hydrolysis and Rearrangement

In the presence of acid, propargyl alcohols can undergo hydrolysis.[6] This can lead to the formation of various products, including α,β-unsaturated ketones through a Meyer-Schuster rearrangement.[6] The presence of acidic impurities in solvents or on glassware can be sufficient to catalyze these reactions over time.

Stability Indicating Method Development and Forced Degradation Studies

To proactively assess the stability of this compound and to identify its potential degradation products, a stability-indicating analytical method should be developed. High-performance liquid chromatography (HPLC) with UV detection is a suitable technique for this purpose. A forced degradation study is an essential component of this process, providing insights into the degradation pathways under stressed conditions.[7]

Experimental Workflow for Forced Degradation

cluster_0 Stress Conditions Acid Hydrolysis Acid Hydrolysis HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC Analysis Oxidative Oxidative Oxidative->HPLC Analysis Thermal Thermal Thermal->HPLC Analysis Photolytic Photolytic Photolytic->HPLC Analysis Sample Preparation Sample Preparation Sample Preparation->Acid Hydrolysis Sample Preparation->Base Hydrolysis Sample Preparation->Oxidative Sample Preparation->Thermal Sample Preparation->Photolytic Peak Purity & Mass Balance Peak Purity & Mass Balance HPLC Analysis->Peak Purity & Mass Balance Characterization of Degradants (LC-MS) Characterization of Degradants (LC-MS) Peak Purity & Mass Balance->Characterization of Degradants (LC-MS)

Figure 2. Forced Degradation Workflow.

Detailed Protocol for Forced Degradation Studies

Objective: To generate potential degradation products of this compound and to develop a stability-indicating HPLC method.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) detector

  • LC-MS system for peak identification

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 mL of 0.1 M NaOH.

    • Dilute to a final volume of 10 mL with mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 mL of 0.1 M HCl.

    • Dilute to a final volume of 10 mL with mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute to a final volume of 10 mL with mobile phase.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed sample in acetonitrile to a concentration of 0.1 mg/mL.

  • Photolytic Degradation:

    • Expose a solution of this compound (0.1 mg/mL in acetonitrile) to a UV lamp (254 nm) for 24 hours.

  • HPLC Analysis:

    • Analyze all stressed samples, along with an unstressed control, by HPLC. A reverse-phase C18 column is a good starting point.

    • Develop a gradient elution method to separate the parent compound from all degradation products.

    • Use a PDA detector to monitor the elution profile at multiple wavelengths.

  • Data Analysis:

    • Assess the peak purity of the parent compound in the presence of its degradants.

    • Calculate the mass balance to ensure that all degradation products are accounted for.

    • Use LC-MS to identify the major degradation products.

Conclusion: A Proactive Approach to Quality

The stability of this compound is a critical parameter that can significantly impact the outcome of research and development activities. By understanding its inherent chemical liabilities and implementing the storage, handling, and analytical strategies outlined in this guide, scientists can ensure the integrity and reliability of this valuable synthetic intermediate. A proactive approach to stability assessment, including the use of forced degradation studies, is not merely a quality control measure but a fundamental aspect of robust scientific practice.

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  • Nagle, D. G., et al. (2008). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. Tetrahedron, 64(23), 5407-5415. [Link]

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  • Ghorui, A., et al. (2024). Cyclometalated Ru(II) Complexes Derived from Dibasic CNO Pincer Ligands as Molecular Catalysts for Electrocatalytic Hydrogen Evolution in Alkaline Medium. Inorganic Chemistry. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 3-(1-Naphthyl)-2-propyn-1-ol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Convergence of Naphthalene and Propargyl Alcohol Scaffolds

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with potent and selective biological activity is paramount. The compound 3-(1-Naphthyl)-2-propyn-1-ol emerges as a compelling starting point for medicinal chemists, strategically combining two motifs of significant pharmacological relevance: the naphthalene ring and the propargyl alcohol moiety. The naphthalene scaffold is a well-established pharmacophore present in numerous natural products and FDA-approved drugs, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] Its rigid, lipophilic nature allows for effective binding to a variety of biological targets.

Concurrently, the propargyl alcohol group provides a versatile handle for synthetic elaboration.[5][6] The terminal alkyne is amenable to a host of powerful and selective chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," which allows for the straightforward introduction of diverse functionalities, such as triazole rings. This synthetic tractability enables the rapid generation of compound libraries to explore structure-activity relationships (SAR). This guide provides a comprehensive overview of the potential applications of this compound, with a primary focus on its utility as a precursor for novel anticancer agents, complete with detailed synthetic and biological evaluation protocols.

Part 1: Anticancer Applications - A Primary Focus

The rationale for investigating derivatives of this compound as anticancer agents is strongly supported by existing literature. Naphthalene-containing compounds have been shown to exert cytotoxic effects through various mechanisms, including the induction of cell cycle arrest and apoptosis.[1][7] For instance, certain naphthalene-substituted triazole spirodienones have demonstrated remarkable in vitro cytotoxic activity against cancer cell lines such as MDA-MB-231, HeLa, and A549.[1] Moreover, analogues of naftopidil, which contain a naphthalene core, have been shown to induce cell death in a wide array of human cancer cell lines.[7] The propargyl moiety itself is not merely a synthetic linker; related structures have also been implicated in anticancer activity, with some propan-2-ol derivatives showing promise in inducing G2/M phase arrest and apoptosis.[8]

The core hypothesis is that by using this compound as a foundational block, we can synthesize novel compounds that leverage the inherent cytotoxicity of the naphthalene ring while exploring new chemical space through modifications at the propargyl alcohol terminus to enhance potency, selectivity, and drug-like properties.

Proposed General Mechanism of Action

The anticancer activity of derivatives synthesized from this compound is likely to be multifactorial, stemming from the established activities of naphthalene-based cytotoxins. A plausible signaling pathway leading to apoptosis is outlined below.

G cluster_0 Cellular Uptake & Target Engagement cluster_1 Signaling Cascade cluster_2 Cellular Response Drug Naphthyl-Propynol Derivative Target Putative Target (e.g., Kinase, Tubulin) Drug->Target Signal Signal Transduction (e.g., MAPK, Akt pathways) Target->Signal Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Target->Cycle_Arrest Caspase_Activation Caspase Activation Signal->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 1. A proposed signaling pathway for anticancer action of this compound derivatives.

Part 2: Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of derivatives of this compound.

Protocol 2.1: Synthesis of this compound

This protocol outlines a standard Sonogashira coupling reaction to synthesize the core scaffold.

Rationale: The Sonogashira coupling is a highly reliable and efficient method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide, making it ideal for this synthesis.

Materials:

  • 1-Iodonaphthalene

  • Propargyl alcohol[6]

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add 1-iodonaphthalene (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).

  • Add anhydrous toluene and anhydrous triethylamine (3.0 eq). Stir the mixture at room temperature for 10 minutes.

  • Add propargyl alcohol (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60°C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2.2: Synthesis of a 1,2,3-Triazole Derivative via CuAAC ("Click Chemistry")

This protocol demonstrates the derivatization of the core scaffold.

Rationale: "Click chemistry" is chosen for its high yield, stereospecificity, and tolerance of a wide range of functional groups, allowing for the creation of a diverse library of compounds.

Materials:

  • This compound (from Protocol 2.1)

  • Benzyl azide (or other desired organic azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol and Water (1:1 solvent mixture)

Procedure:

  • In a vial, dissolve this compound (1.0 eq) and benzyl azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by an aqueous solution of CuSO₄·5H₂O (0.1 eq).

  • Stir the reaction vigorously at room temperature for 12-24 hours. The formation of the triazole product can be monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by column chromatography or recrystallization to yield the desired 1-(benzyl)-4-(1-naphthyl)-1H-1,2,3-triazol-5-yl)methanol.

  • Characterize by ¹H NMR, ¹³C NMR, and HRMS.

G Start Start Materials: 1-Iodonaphthalene Propargyl Alcohol Sonogashira Protocol 2.1: Sonogashira Coupling Start->Sonogashira Core Core Scaffold: This compound Sonogashira->Core Click Protocol 2.2: CuAAC 'Click' Reaction Core->Click Derivative Triazole Derivative Click->Derivative Assay Protocol 2.3: Cytotoxicity Assay Derivative->Assay Data IC50 Data Assay->Data

Sources

Application Notes and Protocols for the Sonogashira Coupling Reaction with 3-(1-Naphthyl)-2-propyn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the successful execution of the Sonogashira coupling reaction using 3-(1-Naphthyl)-2-propyn-1-ol. This document emphasizes scientific integrity, field-proven insights, and detailed, reproducible protocols.

Introduction: The Strategic Importance of the Sonogashira Coupling

The Sonogashira reaction is a powerful and versatile cross-coupling methodology for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a combination of palladium and copper species, has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1] The reaction typically proceeds under mild conditions, such as at room temperature, and is tolerant of a wide array of functional groups, making it a favored tool in medicinal chemistry and drug discovery.[1]

The use of this compound as the alkyne component introduces a bulky, electron-rich naphthyl moiety and a primary alcohol functional group. This specific substrate presents unique opportunities for the synthesis of novel molecular architectures while also necessitating careful optimization of reaction parameters to ensure high yields and minimize side reactions.

Mechanistic Overview: The Dual Catalytic Cycle

The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] A simplified overview is presented below.

Sonogashira_Mechanism Simplified Sonogashira Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X(L2) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_alkyne R-Pd(II)-C≡CR'(L2) Transmetal->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product R-C≡CR' RedElim->Product Alkyne H-C≡CR' CuX Cu(I)X Cu_acetylide Cu-C≡CR' Alkyne->Cu_acetylide Base, Cu(I)X Base Base Cu_acetylide->Transmetal

Figure 1: Simplified diagram of the Sonogashira coupling catalytic cycles.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (R-X) to form a Pd(II) complex.

  • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The desired coupled product (R-C≡CR') is formed, and the Pd(0) catalyst is regenerated.

The Copper Cycle:

  • Copper Acetylide Formation: In the presence of a base, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide intermediate. This step is crucial as it activates the alkyne for the subsequent transmetalation step.

Expertise and Experience: Navigating the Nuances of the Reaction

While the Sonogashira coupling is robust, achieving high yields and purity with substrates like this compound requires an understanding of key experimental variables.

  • Minimizing Homocoupling (Glaser Coupling): The primary side reaction is the oxidative homocoupling of the terminal alkyne to form a diyne. This is particularly problematic when the alkyne is valuable. To mitigate this, it is imperative to thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[3] In some cases, employing a copper-free protocol can eliminate this side reaction.[4]

  • Choice of Base and Solvent: An amine base, such as triethylamine or diisopropylamine, is commonly used and can also serve as the solvent.[1] The base neutralizes the hydrogen halide byproduct formed during the reaction.[1] For less reactive aryl halides, a co-solvent like THF or DMF may be necessary to ensure solubility of all reactants.

  • Catalyst Selection and Loading: A variety of palladium catalysts can be employed, with Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ being common choices. The selection of the ligand can significantly impact the reaction's efficiency; bulky, electron-rich ligands often enhance catalytic activity. Catalyst loading is a critical parameter to optimize; while higher loading can increase reaction rates, it also increases costs and the potential for side reactions.

Trustworthiness: A Self-Validating Protocol Design

The following protocols are designed to be self-validating through the inclusion of clear checkpoints and expected outcomes. Careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for reproducibility.

Experimental Protocols

General Considerations
  • All reactions should be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk line techniques.

  • Solvents should be anhydrous and degassed prior to use.

  • Reagents should be of high purity.

Protocol 1: Standard Sonogashira Coupling of this compound with an Aryl Iodide

This protocol is optimized for a high-yielding coupling of this compound with a representative aryl iodide.

experimental_workflow Experimental Workflow for Sonogashira Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis prep_glassware Dry and assemble glassware under inert atmosphere prep_reagents Degas solvents and prepare reagent solutions prep_glassware->prep_reagents add_reagents Charge flask with aryl halide, This compound, CuI, and Pd catalyst prep_reagents->add_reagents add_solvent_base Add degassed solvent and base add_reagents->add_solvent_base stir_react Stir at room temperature and monitor by TLC/LC-MS add_solvent_base->stir_react quench Quench reaction with saturated aq. NH4Cl stir_react->quench extract Extract with organic solvent quench->extract wash_dry Wash organic layer, dry, and concentrate extract->wash_dry purify Purify by flash column chromatography wash_dry->purify characterize Characterize product by NMR, IR, and MS purify->characterize

Figure 2: General experimental workflow for the Sonogashira coupling.

Materials:

  • This compound

  • Aryl iodide (e.g., 4-iodoanisole)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the aryl iodide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous, degassed THF (5 mL) and anhydrous, degassed triethylamine (2.0 mmol, 2.0 equiv).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Protocol 2: Copper-Free Sonogashira Coupling of this compound with an Aryl Bromide

This protocol is suitable for substrates that are sensitive to copper or to minimize homocoupling. It may require slightly more forcing conditions.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Diisopropylamine (DIPA), anhydrous and degassed

  • N,N-Dimethylformamide (DMF), anhydrous and degassed

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add anhydrous, degassed DMF (3 mL) and anhydrous, degassed diisopropylamine (3.0 mmol, 3.0 equiv).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).

  • Wash the organic mixture with saturated aqueous NH₄Cl (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction parameters for the Sonogashira coupling of aryl halides with terminal alkynes. These values should be used as a starting point for optimization.

ParameterAryl IodideAryl BromideAryl Chloride
Aryl Halide Reactivity HighModerateLow
Typical Pd Catalyst PdCl₂(PPh₃)₂Pd(PPh₃)₄PdCl₂(PCy₃)₂
Pd Loading (mol%) 1-32-53-10
CuI Loading (mol%) 2-54-105-15 (if used)
Base TEA, DIPADIPA, Cs₂CO₃K₂CO₃, Cs₂CO₃
Solvent THF, DMFDMF, TolueneToluene, Dioxane
Temperature (°C) 25-5050-10080-120
Typical Reaction Time (h) 2-86-2412-48

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002, 653, 46-49.
  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107, 874-922. [Link]

  • Mohajer, F.; Heravi, M. M.; Zadsirjan, V.; Poormohammad, N. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Adv.2021 , 11, 7694-7714. [Link]

  • Wikipedia contributors. Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Elangovan, A.; Wang, Y.-H.; Ho, T.-I. Sonogashira Coupling Reaction with Diminished Homocoupling. Org. Lett.2003 , 5, 1841-1844. [Link]

Sources

Synthesis of 3-(1-Naphthyl)-2-propyn-1-ol: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Aryl Propargyl Alcohols in Modern Drug Discovery

The structural motif of aryl propargyl alcohols is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of biologically active molecules.[1][2] The unique combination of the rigid alkynyl linker and the nucleophilic hydroxyl group allows for diverse functionalization, making these compounds valuable precursors in the development of novel therapeutics.[3][1] The naphthalene moiety, in particular, is a privileged structure found in numerous FDA-approved drugs and clinical candidates, exhibiting a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[4] The strategic incorporation of a propargylic alcohol function onto a naphthalene core, as in 3-(1-Naphthyl)-2-propyn-1-ol, generates a molecule with significant potential for further elaboration in drug design and development programs. This application note provides a comprehensive and technically detailed protocol for the synthesis of this compound via a Sonogashira cross-coupling reaction, a powerful and widely utilized method for the formation of carbon-carbon bonds.[5]

Reaction Principle: The Sonogashira Cross-Coupling

The synthesis of this compound is achieved through the Sonogashira cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne (propargyl alcohol) and an aryl halide (1-iodonaphthalene).[6][7] The transformation is co-catalyzed by a palladium complex and a copper (I) salt in the presence of an amine base.[6][7]

The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. A crucial transmetalation step then occurs, where the acetylide group is transferred from copper to the palladium complex. Finally, reductive elimination from the palladium complex yields the desired coupled product and regenerates the active palladium(0) catalyst.[6]

Visualizing the Workflow: Synthesis of this compound

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound A Reaction Setup: - 1-Iodonaphthalene - Propargyl alcohol - PdCl2(PPh3)2 - CuI - Triethylamine (Solvent & Base) B Inert Atmosphere: Degas with N2 or Ar A->B Establish inert conditions C Reaction: Stir at room temperature B->C Initiate reaction D Monitoring: Thin Layer Chromatography (TLC) C->D Track progress E Work-up: - Filter off solids - Concentrate filtrate D->E Upon completion F Extraction: - Dissolve residue in Ethyl Acetate - Wash with aq. NH4Cl & brine E->F Isolate crude product G Drying & Concentration: - Dry organic layer over Na2SO4 - Evaporate solvent F->G Remove aqueous impurities H Purification: Silica Gel Column Chromatography G->H Prepare for purification I Product Isolation: - Evaporate solvent from pure fractions - Dry under vacuum H->I Isolate pure product J Characterization: - NMR (1H, 13C) - IR Spectroscopy - Mass Spectrometry I->J Verify structure and purity

Sources

Application Notes and Protocols for Investigating the Biological Activity of 3-(1-Naphthyl)-2-propyn-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Potential of Naphthylpropynol Scaffolds

The intersection of the naphthalene ring system with a propargyl alcohol moiety presents a compelling scaffold for the exploration of novel therapeutic agents. The inherent aromatic and hydrophobic nature of the naphthyl group, combined with the reactive and rigid propynol linker, offers a unique three-dimensional chemical space for interaction with biological targets. This guide is intended for researchers, scientists, and drug development professionals dedicated to exploring the pharmacological landscape of 3-(1-Naphthyl)-2-propyn-1-ol and its derivatives.

Drawing upon established principles from the broader classes of naphthoquinones, naphthols, and other propargyl-containing compounds, which have demonstrated significant antimicrobial, anti-inflammatory, neuroprotective, and cytotoxic activities, this document provides a comprehensive framework for the systematic evaluation of this specific chemical series.[1] We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.

Rationale for Investigation: Predicted Biological Activities

The chemical architecture of this compound derivatives suggests several promising avenues for biological investigation. The planar naphthyl group can intercalate into DNA or bind to hydrophobic pockets in enzymes, while the propargyl alcohol can act as a hydrogen bond donor or acceptor, or be a precursor for further functionalization. Based on the activities of structurally related compounds, we can hypothesize the following primary biological effects:

  • Anticancer Activity: Naphthoquinone derivatives are known to induce cancer cell death through various mechanisms, including the generation of reactive oxygen species (ROS) and targeting of signaling pathways like STAT3 and NF-κB.[1] Similarly, other propynol derivatives have shown anti-proliferative effects.[2] It is therefore plausible that this compound derivatives will exhibit cytotoxic effects against various cancer cell lines.

  • Antimicrobial Activity: The lipophilic nature of the naphthalene ring can facilitate the disruption of microbial cell membranes. Various natural and synthetic naphthoquinone derivatives have demonstrated good antimicrobial activity.[1]

  • Enzyme Inhibition: The rigid structure of the propynol linker and the potential for diverse substitutions on the naphthyl ring make these compounds candidates for enzyme inhibitors. A particularly relevant target, given the prevalence of neurodegenerative diseases, is acetylcholinesterase (AChE), where inhibitors often possess aromatic moieties.[3]

Synthesis and Characterization: A Proposed Synthetic Route

While specific synthetic protocols for this compound derivatives are not extensively reported, a general and versatile synthetic strategy can be proposed based on established organometallic reactions.

Protocol 2.1: Synthesis of this compound

This protocol outlines a two-step synthesis starting from 1-bromonaphthalene and propargyl alcohol via a Sonogashira coupling reaction.

Materials:

  • 1-Bromonaphthalene

  • Propargyl alcohol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

  • Sodium borohydride (NaBH₄) (for reduction of potential aldehyde byproduct)

  • Methanol

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Sonogashira Coupling:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromonaphthalene (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).

    • Add anhydrous toluene and triethylamine (2.0 eq).

    • To this stirring mixture, add propargyl alcohol (1.2 eq) dropwise.

    • Heat the reaction mixture to 80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield this compound.

  • Characterization:

    • Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Evaluation of Anticancer Activity

The initial assessment of anticancer potential typically involves in vitro cytotoxicity screening against a panel of human cancer cell lines. The MTT assay is a robust and widely used colorimetric assay for this purpose.[4][5]

Protocol 3.1: MTT Cytotoxicity Assay

This protocol details the determination of the half-maximal inhibitory concentration (IC₅₀) of the test compounds.

Materials:

  • Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells) for selectivity assessment.[4]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds dissolved in DMSO (stock solution)

  • Doxorubicin (as a positive control)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and doxorubicin in the complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for 24 or 48 hours.[4]

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation:

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
Derivative 1HeLa24
Derivative 1HeLa48
Derivative 1MCF-724
Derivative 1MCF-748
Derivative 1HEK29348
DoxorubicinHeLa48

A hypothetical table for summarizing cytotoxicity data.

Visualization of Experimental Workflow:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture and Harvest Cells Seed_Cells Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Treat_Cells Add Compound Dilutions to Cells Seed_Cells->Treat_Cells After 24h incubation Prepare_Compounds Prepare Serial Dilutions of Test Compounds Incubate_24_48h Incubate for 24-48 hours Treat_Cells->Incubate_24_48h Add_MTT Add MTT Reagent Incubate_24_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Dissolve_Formazan Dissolve Formazan in DMSO Incubate_4h->Dissolve_Formazan Read_Absorbance Read Absorbance at 570 nm Dissolve_Formazan->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Values Calculate_Viability->Determine_IC50

Caption: Workflow for MTT cytotoxicity assay.

Evaluation of Antimicrobial Activity

To assess the antimicrobial potential of the synthesized derivatives, the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) should be determined against a panel of pathogenic bacteria and fungi. The broth microdilution method is a standard and quantitative technique for this evaluation.[6][7][8]

Protocol 4.1: Broth Microdilution for MIC and MBC Determination

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls

  • Bacterial/fungal inoculum adjusted to the appropriate concentration (e.g., 5 x 10⁵ CFU/mL)[8]

  • Resazurin solution (optional, as a viability indicator)

  • Agar plates (Mueller-Hinton Agar or Tryptic Soy Agar)

Procedure:

  • Preparation of Microplates:

    • Add 100 µL of sterile broth to each well of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of each row and perform serial two-fold dilutions across the plate.

  • Inoculation:

    • Add 100 µL of the standardized microbial inoculum to each well.

    • Include a positive control (broth + inoculum), a negative control (broth only), and a positive antibiotic control.

  • Incubation:

    • Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

  • MBC Determination:

    • To determine the MBC, take an aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC) and plate it onto agar plates.

    • Incubate the agar plates under appropriate conditions.

    • The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).[7][9]

Data Presentation:

CompoundMicroorganismMIC (µg/mL)MBC (µg/mL)
Derivative 1S. aureus
Derivative 1E. coli
Derivative 1C. albicans
CiprofloxacinS. aureus
CiprofloxacinE. coli
FluconazoleC. albicans

A hypothetical table for summarizing antimicrobial activity data.

Evaluation of Acetylcholinesterase Inhibitory Activity

The potential of the derivatives to act as acetylcholinesterase (AChE) inhibitors can be assessed using a colorimetric method based on Ellman's reagent.[10][11]

Protocol 5.1: In Vitro Acetylcholinesterase Inhibition Assay

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Tris-HCl buffer (pH 8.0)

  • Test compounds dissolved in a suitable solvent (e.g., methanol or DMSO)

  • Donepezil or galantamine as a positive control

  • 96-well microplate

Procedure:

  • Reaction Mixture Preparation:

    • In a 96-well plate, add in the following order:

      • Tris-HCl buffer

      • Test compound at various concentrations

      • AChE solution

    • Incubate the mixture for 15 minutes at 25 °C.

  • Initiation of Reaction:

    • Add the substrate, ATCI, to initiate the reaction.

  • Measurement:

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion that can be detected by measuring the absorbance at 412 nm.

    • Monitor the change in absorbance over time using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula:

      • % Inhibition = [(Activity of enzyme without inhibitor - Activity of enzyme with inhibitor) / Activity of enzyme without inhibitor] x 100

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualization of Signaling Pathway:

AChE_Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Naphthyl_Derivative This compound Derivative Naphthyl_Derivative->AChE Inhibition

Caption: Mechanism of AChE inhibition.

Concluding Remarks and Future Directions

This guide provides a foundational framework for the initial biological evaluation of this compound derivatives. Positive results from these in vitro assays will warrant further investigation, including:

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing a library of derivatives with varying substituents on the naphthyl ring to optimize potency and selectivity.

  • Mechanism of Action studies: For active anticancer compounds, further assays can include cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and investigation of effects on specific signaling pathways.

  • In vivo studies: Promising candidates should be evaluated in animal models to assess their efficacy, pharmacokinetics, and toxicity.

The exploration of this novel chemical space holds the potential to yield new lead compounds for the development of much-needed therapeutics.

References

Sources

Application Notes & Protocols: 3-(1-Naphthyl)-2-propyn-1-ol as a Premier Synthon for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 3-(1-Naphthyl)-2-propyn-1-ol

In the landscape of modern synthetic chemistry, the pursuit of molecular complexity from readily accessible starting materials is a paramount objective. Propargyl alcohols, a class of compounds featuring both a hydroxyl group and an alkyne, are exceptionally versatile three-carbon synthons.[1] Their unique electronic properties allow for a diverse range of transformations, including cyclizations, cycloadditions, and rearrangement cascades.[1]

This guide focuses on a particularly valuable member of this class: This compound . This molecule merges the high reactivity of the propargyl alcohol moiety with the significant steric and electronic influence of the naphthalene core. The naphthalene scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active natural products, where it often contributes to target binding and favorable pharmacokinetic properties. The strategic placement of this bulky, aromatic group adjacent to the reactive alkyne and alcohol functionalities provides a powerful tool for constructing complex, polycyclic heterocyclic systems with high potential for applications in drug discovery and materials science.

This document provides in-depth application notes and detailed, field-proven protocols for the synthesis of key heterocyclic families—furans, pyrazoles, and isoxazoles—using this compound as the core building block. We will explore the mechanistic underpinnings of these transformations, emphasizing the causal relationships between catalyst choice, reaction conditions, and product outcome.

Part 1: Gold-Catalyzed Cascade Synthesis of 3-Naphthyl-Substituted Furans

Application Note: Mechanism and Rationale

Gold catalysts, particularly cationic gold(I) complexes, exhibit a strong affinity for alkynes (alkynophilicity), activating them towards nucleophilic attack.[2] This property is harnessed in a powerful one-pot cascade reaction to synthesize highly substituted furans. The reaction between an N-tosylpropargyl amine and a 1,3-dicarbonyl compound demonstrates this principle effectively, with substrates bearing a 1-naphthyl group showing excellent reactivity.[2]

The proposed mechanism involves two key stages orchestrated by the same gold catalyst:

  • Propargylic Substitution: The gold catalyst first coordinates to the alkyne and the nitrogen atom of the leaving group (e.g., N-tosyl). This dual coordination facilitates the departure of the leaving group and allows for the intermolecular attack by the enol form of the 1,3-dicarbonyl compound. This step forms a crucial C-C bond and generates a gold-containing intermediate.

  • Cycloisomerization: The gold catalyst, still coordinated to the alkyne within the intermediate, then promotes an intramolecular 5-endo-dig cyclization. The oxygen of the enol attacks the activated alkyne, forming the furan ring. A final protonolysis step releases the furan product and regenerates the active gold catalyst, closing the catalytic cycle.

The choice of a gold catalyst is critical; its ability to operate under mild conditions and tolerate various functional groups makes it superior to many other transition metals for this transformation. The bulky naphthyl group does not impede the reaction, highlighting the robustness of this catalytic system.

Visualized Workflow: Gold-Catalyzed Furan Synthesis

Gold_Catalyzed_Furan_Synthesis Start This compound + 1,3-Dicarbonyl Compound Intermediate1 Activated Alkyne Intermediate Start->Intermediate1 Coordination Catalyst Au(I) Catalyst (e.g., IPrAuCl/AgOTf) Catalyst->Intermediate1 Intermediate2 Propargyl Substitution Product (Alkynyl Diketone) Intermediate1->Intermediate2 Nucleophilic Attack (Enol) Intermediate3 Intramolecular Cyclization (5-endo-dig) Intermediate2->Intermediate3 Au(I) Activation Product Substituted 3-(1-Naphthyl)furan Intermediate3->Product Protonolysis Product->Catalyst Catalyst Regeneration

Caption: Gold-catalyzed cascade for furan synthesis.

Experimental Protocol: Synthesis of 2-(1,3-Dioxo-1,3-diphenylpropan-2-yl)-3-(naphthalen-1-yl)furan

This protocol is adapted from established gold-catalyzed reactions of aryl propargyl derivatives.[2]

Materials:

  • This compound

  • Dibenzoylmethane (1,3-Diphenyl-1,3-propanedione)

  • (IPr)AuCl (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

  • Silver triflate (AgOTf)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), add (IPr)AuCl (0.01 mmol, 2 mol%) and AgOTf (0.01 mmol, 2 mol%). Add anhydrous DCM (2.0 mL) and stir the mixture at room temperature for 10 minutes to generate the active cationic gold catalyst.

  • Reactant Addition: To the catalyst solution, add dibenzoylmethane (0.55 mmol, 1.1 equiv) followed by a solution of this compound (0.50 mmol, 1.0 equiv) in anhydrous DCM (1.0 mL). Note: The propargyl alcohol should be added last.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 1-3 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: gradient of hexane/ethyl acetate) to afford the desired polysubstituted furan product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS.

Data Summary: Gold-Catalyzed Furan Synthesis
Substrate (1,3-Dicarbonyl)Catalyst Loading (mol%)SolventTemp. (°C)Time (h)Typical Yield (%)
Dibenzoylmethane2DCMRT285-95
Acetylacetone2DCMRT1.580-90
Ethyl acetoacetate2DCMRT375-85

Part 2: One-Pot Synthesis of 1-Aryl-3-naphthyl-1H-pyrazoles

Application Note: Mechanism and Rationale

The synthesis of pyrazoles often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[3] A highly efficient, one-pot method starting from propargyl alcohols involves an initial activation and halogenation step to generate a reactive intermediate, which then undergoes cyclization with hydrazine.[4] This cascade approach avoids the isolation of unstable intermediates and offers high atom economy.

The key steps are:

  • Intermediate Formation: The propargyl alcohol is treated with a halogen source (e.g., N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS)) in the presence of a Lewis or Brønsted acid catalyst. This promotes the formation of a halogenated allene or a related reactive species.

  • Hydrazine Addition & Cyclization: A hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) is added to the reaction mixture. The hydrazine acts as a dinucleophile, first attacking the electrophilic carbon framework. Subsequent intramolecular condensation and aromatization lead to the stable pyrazole ring.

The regioselectivity of the final pyrazole (i.e., the position of the naphthyl group) is controlled by the initial addition of the hydrazine to the reactive intermediate. For this compound, this method reliably produces 3-naphthyl-substituted pyrazoles.

Visualized Workflow: Pyrazole Synthesis Cascade

Pyrazole_Synthesis Start This compound Intermediate Reactive Halo-intermediate (e.g., Halogenated Allene) Start->Intermediate Activation Reagents1 Halogen Source (NBS/NIS) + Acid Catalyst Reagents1->Intermediate Cyclization Addition-Condensation Cascade Intermediate->Cyclization Nucleophilic Attack Reagents2 Hydrazine Derivative (R-NHNH₂) Reagents2->Cyclization Product 3-(1-Naphthyl)-1H-pyrazole Cyclization->Product Aromatization

Caption: One-pot cascade for pyrazole synthesis.

Experimental Protocol: Synthesis of 3-(Naphthalen-1-yl)-1-phenyl-1H-pyrazole

This protocol is based on patented procedures for the synthesis of pyrazoles from aryl propargyl alcohols.[4]

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Bismuth(III) triflate (Bi(OTf)₃)

  • Phenylhydrazine

  • 1,4-Dioxane, anhydrous

  • Argon or Nitrogen gas supply

  • Sealed reaction tube or vial

Procedure:

  • Initial Reaction: To a flame-dried sealed tube, add this compound (1.0 mmol, 1.0 equiv), NBS (1.0 mmol, 1.0 equiv), and Bi(OTf)₃ (0.05 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the tube.

  • Heating: Seal the tube and heat the reaction mixture to 100 °C in an oil bath. Monitor the consumption of the starting material by TLC (typically 2-4 hours).

  • Hydrazine Addition: Cool the reaction mixture to room temperature. Carefully add phenylhydrazine (1.1 mmol, 1.1 equiv) to the mixture.

  • Cyclization: Reseal the tube and heat the mixture at 100 °C for an additional 5-8 hours, or until TLC indicates the formation of the pyrazole product is complete.

  • Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous phase with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, eluent: gradient of hexane/ethyl acetate) to yield the pure 3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole.

Data Summary: Pyrazole Synthesis Conditions
Halogen SourceCatalyst (mol%)SolventTemp. (°C)HydrazineTypical Yield (%)
NBSBi(OTf)₃ (5)Dioxane100Phenylhydrazine85-92
NISFe(OTf)₃ (2.5)Toluene110Tosylhydrazide80-88
NISTfOH (10)DCE80Acetylhydrazide82-89

Part 3: Sequential Catalysis for the Synthesis of 3-Naphthyl-Substituted Isoxazoles

Application Note: Mechanism and Rationale

The construction of the isoxazole ring from a propargyl alcohol can be achieved through a sophisticated, uninterrupted four-step sequence using iron and palladium catalysts.[5] This strategy transforms the simple propargyl alcohol into a complex trisubstituted isoxazole without isolating intermediates, showcasing the power of sequential catalysis.

The process for a generic propargyl alcohol is as follows:

  • Meyer-Schuster Rearrangement (Fe-catalyzed): The propargyl alcohol is first isomerized to an α,β-unsaturated ketone. Iron catalysts are particularly effective for this transformation.

  • Oximation: The resulting enone is reacted in situ with hydroxylamine to form an α,β-unsaturated oxime.

  • Cyclization/Annulation (Pd-catalyzed): A palladium catalyst then mediates the cyclization of the oxime. This step often involves an oxidative addition/reductive elimination cycle to form the isoxazole ring.

  • Functionalization (Optional): The resulting heterocyclic structure can sometimes be further functionalized in the same pot, for example, through a palladium-catalyzed allylation.[5]

This multi-catalyst system requires careful control of conditions to ensure each step proceeds cleanly before the next begins. The advantage lies in its efficiency, building significant molecular complexity in a single operation from a simple starting material.

Visualized Workflow: Sequential Catalysis for Isoxazole Synthesis

Isoxazole_Synthesis Start This compound Step1 Step 1: Meyer-Schuster Rearrangement Start->Step1 Intermediate1 α,β-Unsaturated Ketone (Naphthyl Chalcone) Step1->Intermediate1 Cat1 Fe Catalyst Cat1->Step1 Step2 Step 2: Oximation Intermediate1->Step2 Intermediate2 α,β-Unsaturated Oxime Step2->Intermediate2 Reagent2 Hydroxylamine (NH₂OH) Reagent2->Step2 Step3 Step 3: Cyclization Intermediate2->Step3 Product Substituted 3-(1-Naphthyl)isoxazole Step3->Product Cat3 Pd Catalyst Cat3->Step3

Caption: Sequential catalysis workflow for isoxazole synthesis.

Experimental Protocol: Synthesis of 3-(Naphthalen-1-yl)-5-phenylisoxazole

This protocol is an adaptation of the general method for synthesizing trisubstituted isoxazoles from propargylic alcohols.[5]

Materials:

  • This compound

  • Benzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Iron(III) chloride (FeCl₃), anhydrous

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium acetate (NaOAc)

  • Toluene, anhydrous

  • Methanol, anhydrous

Procedure:

  • Step 1 (Enone Formation): In a flame-dried, two-necked flask under an inert atmosphere, dissolve this compound (1.0 mmol) and benzaldehyde (1.1 mmol) in anhydrous toluene (5 mL). Add anhydrous FeCl₃ (0.1 mmol, 10 mol%) and heat the mixture to 80 °C for 4-6 hours until the formation of the corresponding naphthyl chalcone is complete (monitor by TLC).

  • Step 2 (Oximation): Cool the reaction mixture to room temperature. Add a solution of hydroxylamine hydrochloride (1.5 mmol) and sodium acetate (1.5 mmol) in methanol (3 mL). Stir the mixture at room temperature for 2 hours.

  • Step 3 (Cyclization): To the mixture containing the crude oxime, add Pd(OAc)₂ (0.05 mmol, 5 mol%). Heat the reaction to 100 °C and stir for 12-18 hours.

  • Workup: After cooling, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluent: gradient of hexane/ethyl acetate) to isolate the 3-(naphthalen-1-yl)-5-phenylisoxazole product.

References

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  • Lautens, M., Blaszykowski, C., & Bressy, C. (2006). Palladium-catalyzed synthesis of fused heterocycles by an alkylation/direct arylation sequence. Organic letters, 8(10), 2043–2046. [Link]

  • Blaszykowski, C., Aktoudianakis, E., Alberico, D., Bressy, C., Hulcoop, D. G., Jafarpour, F., ... & Lautens, M. (2008). A palladium-catalyzed alkylation/direct arylation synthesis of nitrogen-containing heterocycles. The Journal of organic chemistry, 73(5), 1848-1857. [Link]

  • Li, Y., & Dong, C. E. (2015). Efficient synthesis of fused pyrazoles via simple cyclization of o-alkynylchalcones with hydrazine. Chinese Chemical Letters, 26(4), 435-438. [Link]

  • Sromek, A. W., Kel'in, A. V., & Gevorgyan, V. (2004). A novel 1,2-migration of silicon in the Pd-catalyzed reaction of 2,3-allenols with aryl iodides: an efficient method for the synthesis of 2-silyl-3-arylfurans. Angewandte Chemie International Edition, 43(17), 2280-2282. [Link]

  • Wang, S., & Zhang, G. (2013). Rhodium-catalyzed hydroarylation of propargyl alcohols with organoboronic acids. Organic letters, 15(18), 4822–4825. [Link]

  • Wang, C., Chen, Y., Xie, X., Liu, J., & Liu, Y. (2012). Gold-catalyzed furan/yne cyclizations for the regiodefined assembly of multisubstituted protected 1-naphthols. The Journal of Organic Chemistry, 77(4), 1915-1921. [Link]

  • Kirsch, S. F. (2006). Syntheses of furans and benzofurans. Organic & biomolecular chemistry, 4(11), 2076–2080. [Link]

  • Dare, D. L., Entwistle, I. D., & Johnstone, R. A. W. (1973). Synthesis of 3-substituted furans and the formation of 3-(4,8,12-tri-methyltridecyl)furan. Journal of the Chemical Society, Perkin Transactions 1, 1130-1134. [Link]

  • Li, C. J. (2005). The development of catalytic reactions of propargylic alcohols, aldehydes, and amines in water and the application in the synthesis of heterocycles. Tetrahedron, 61(22), 5155-5182. [Link]

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link]

  • Varvounis, G., Fiamegos, Y., & Pilidis, G. (2001). Pyrazol-3-ones, Part 1: Synthesis and Applications. Advances in Heterocyclic Chemistry, 80, 73-156. [Link]

  • Ohta, Y., Oishi, S., Fujii, N., & Ohno, H. (2024). Gold(III)-Catalyzed Propargylic Substitution Reaction Followed by Cycloisomerization for Synthesis of Poly-Substituted Furans from N-Tosylpropargyl Amines with 1,3-Dicarbonyl Compounds. Molecules, 29(2), 297. [Link]

  • Greaney, M. F. (2010). Palladium-catalysed heterocycle synthesis. SCI - Where science meets business. [Link]

  • Magolan, J., & Coster, M. J. (2009). Mechanistic studies on the CAN-mediated intramolecular cyclization of δ-aryl-β-dicarbonyl compounds. Beilstein journal of organic chemistry, 5, 23. [Link]

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  • Jones, R. A., & Sadri, A. R. (1982). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2, (5), 539-543. [Link]

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  • Asif, M. (2022). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Chinese Chemical Society, 69(8), 1269-1309. [Link]

  • Hosseyni, S., Su, Y., & Shi, X. (2015). Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne. Organic Letters, 17(24), 6010–6013. [Link]

  • Daugulis, O. (2009). Mechanistic outline of a) transition-metal-catalyzed cyclizations and b) formal cycloadditions involving the activation of C(sp³)-H bonds. ResearchGate. [Link]

  • Hosseyni, S., Su, Y., & Shi, X. (2015). Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne. Organic letters, 17(24), 6010–6013. [Link]

  • Boyer Research. (2021). 11 - Synthesis of Furans and Pyrroles. YouTube. [Link]

  • Li, Y. H., & Chen, Z. C. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 17(9), 1179. [Link]

  • de Oliveira, R. B., et al. (2018). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molbank, 2018(2), M988. [Link]

  • CN110483400A - A kind of preparation method of pyrazole derivatives. (2019).
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Application Notes and Protocols: A Guide to the Selective Oxidation of 3-(1-Naphthyl)-2-propyn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of α,β-Acetylenic Aldehydes

The selective oxidation of propargyl alcohols to their corresponding α,β-acetylenic aldehydes, or ynals, is a critical transformation in modern organic synthesis. These highly reactive intermediates are valuable building blocks in the synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and advanced materials. The unique electronic properties of the ynal functionality, characterized by the conjugated system of an aldehyde and an alkyne, allow for diverse downstream chemical modifications. Specifically, 3-(1-Naphthyl)-2-propynal, the product of the oxidation of 3-(1-Naphthyl)-2-propyn-1-ol, holds significant potential in the development of novel therapeutics and functional materials due to the presence of the bulky and electronically rich naphthyl moiety.

This application note provides a comprehensive guide to the experimental procedure for the selective oxidation of this compound. We will delve into a field-proven protocol utilizing activated manganese dioxide (MnO₂), a mild and chemoselective oxidizing agent. The rationale behind the experimental choices, a detailed step-by-step protocol, and methods for product characterization and safety precautions will be thoroughly discussed.

The Causality Behind Experimental Choices: Why Manganese Dioxide?

The oxidation of primary alcohols to aldehydes can be a delicate process, often plagued by over-oxidation to the corresponding carboxylic acid. This is particularly true for activated alcohols like propargyl alcohols. The choice of an oxidizing agent is therefore paramount to achieving a high yield of the desired ynal.

Activated Manganese Dioxide (MnO₂) is an excellent choice for this transformation for several key reasons:

  • Chemoselectivity: MnO₂ is a highly selective oxidant for allylic and benzylic alcohols, including propargylic alcohols. It typically does not oxidize saturated alcohols or other sensitive functional groups, which is advantageous when working with complex molecules.

  • Mild Reaction Conditions: The oxidation with MnO₂ is generally carried out under neutral and mild conditions, often at room temperature, which helps to prevent the degradation of the sensitive ynal product.

  • Heterogeneous Nature: As a solid reagent, MnO₂ simplifies the work-up procedure. The excess reagent and the manganese byproducts can be easily removed by simple filtration, leading to a cleaner reaction mixture and easier purification of the product.

  • Commercial Availability and Ease of Preparation: Activated MnO₂ is commercially available or can be readily prepared in the laboratory, making it an accessible reagent for most research settings.

The reaction mechanism is believed to involve the adsorption of the alcohol onto the surface of the MnO₂, followed by a radical or a concerted process that removes a hydrogen atom from the alcohol and the hydroxyl group, leading to the formation of the aldehyde and manganese(III) oxide.

Experimental Protocol: Oxidation of this compound

This protocol is adapted from a reliable synthetic procedure for the oxidation of propargyl alcohols.[1]

Materials and Equipment:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Celite® or a similar filtration aid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Standard laboratory glassware

Diagram of the Experimental Workflow:

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification A Dissolve this compound in anhydrous DCM B Add activated MnO₂ (10 equivalents) A->B C Stir vigorously at room temperature under inert atmosphere B->C D Monitor reaction by TLC C->D Reaction Progress E Filter through Celite® D->E F Wash Celite® pad with DCM E->F G Concentrate filtrate under reduced pressure F->G H Purify by column chromatography (if necessary) G->H I 3-(1-Naphthyl)-2-propynal H->I Final Product

Caption: Experimental workflow for the MnO₂ oxidation of this compound.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a solution of 3-(1-naphthyl)prop-2-yn-1-ol (1 equivalent) in anhydrous dichloromethane (DCM), add activated manganese dioxide (10 equivalents).

    • The reaction mixture is then stirred vigorously at room temperature.

  • Reaction Monitoring:

    • The progress of the reaction should be monitored by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The starting material (alcohol) will have a lower Rf value than the product (aldehyde).

  • Work-up:

    • Once the starting material is consumed (typically after 12 hours), the reaction mixture is filtered through a pad of Celite®.

    • The filter cake is washed thoroughly with DCM to ensure all the product is collected.

    • The combined filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude 3-(1-Naphthyl)-2-propynal can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford the pure product as a yellow solid. A typical yield for this reaction is around 85%.

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured by several key checkpoints and expected observations:

  • Visual Confirmation: The reaction mixture will be a black suspension due to the heterogeneous nature of MnO₂. A successful reaction will show the disappearance of the starting material spot and the appearance of a new, higher Rf product spot on the TLC plate.

  • TLC Analysis: Regular monitoring by TLC provides a clear indication of the reaction's progress and completion. The distinct Rf values of the alcohol and the aldehyde allow for unambiguous tracking.

  • Spectroscopic Confirmation: The structure of the purified product must be confirmed by spectroscopic methods as detailed in the following section. The expected spectral data serves as the ultimate validation of a successful synthesis.

Characterization of 3-(1-Naphthyl)-2-propynal

Accurate characterization of the final product is crucial for confirming its identity and purity. The following are the expected spectroscopic data for 3-(1-Naphthyl)-2-propynal based on the analysis of its structural features and comparison with similar compounds.

Diagram of the Chemical Transformation:

chemical_transformation reactant This compound (Starting Material) product 3-(1-Naphthyl)-2-propynal (Product) reactant->product MnO₂, DCM, rt

Caption: Oxidation of this compound to 3-(1-Naphthyl)-2-propynal.

¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to show characteristic signals for the aldehyde proton and the aromatic protons of the naphthyl group.

  • Aldehyde Proton (-CHO): A singlet in the region of δ 9.0-10.0 ppm. This downfield shift is characteristic of an aldehyde proton.

  • Naphthyl Protons: A complex multiplet in the aromatic region, typically between δ 7.0 and 8.5 ppm, integrating to 7 protons. The exact chemical shifts and coupling patterns will depend on the specific electronic environment of each proton on the naphthalene ring.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

  • Aldehyde Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 180-190 ppm.

  • Alkynyl Carbons (-C≡C-): Two signals in the range of δ 80-100 ppm.

  • Naphthyl Carbons: Multiple signals in the aromatic region (δ 120-140 ppm).

FTIR Spectroscopy:

The FTIR spectrum will show characteristic absorption bands for the key functional groups.

  • Aldehyde C=O Stretch: A strong, sharp absorption band in the region of 1680-1710 cm⁻¹.

  • Alkyne C≡C Stretch: A weak to medium absorption band around 2100-2200 cm⁻¹.

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry:

Mass spectrometry will confirm the molecular weight of the product.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 3-(1-Naphthyl)-2-propynal (C₁₃H₈O, MW = 180.21 g/mol ).

  • Fragmentation Pattern: Characteristic fragmentation patterns may be observed, such as the loss of the CHO group.

Table of Expected Spectroscopic Data:

Spectroscopic TechniqueKey FeatureExpected Chemical Shift / Wavenumber / m/z
¹H NMR Aldehyde Protonδ 9.0-10.0 ppm (singlet)
Naphthyl Protonsδ 7.0-8.5 ppm (multiplet)
¹³C NMR Aldehyde Carbonylδ 180-190 ppm
Alkynyl Carbonsδ 80-100 ppm
Naphthyl Carbonsδ 120-140 ppm
FTIR C=O Stretch (Aldehyde)1680-1710 cm⁻¹ (strong, sharp)
C≡C Stretch (Alkyne)2100-2200 cm⁻¹ (weak to medium)
Mass Spec (EI) Molecular Ion (M⁺)m/z = 180

Safety Precautions

As a senior application scientist, ensuring laboratory safety is of utmost importance. The following safety precautions must be strictly adhered to during this experimental procedure.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of solvent vapors and fine particles of MnO₂.

  • Handling of Reagents:

    • Manganese Dioxide (MnO₂): This is a strong oxidizing agent. Avoid contact with combustible materials. It can be harmful if inhaled or swallowed.

    • Dichloromethane (DCM): This is a volatile and potentially carcinogenic solvent. Handle it exclusively in a fume hood.

  • Reaction Quenching and Work-up: Be cautious during the filtration step to avoid splashing of the reaction mixture.

  • Waste Disposal: Dispose of all chemical waste, including the filtered MnO₂ and residual solvents, according to institutional and local regulations.

A thorough risk assessment should be conducted before starting any experimental work.

Conclusion

The selective oxidation of this compound to 3-(1-Naphthyl)-2-propynal is a valuable transformation for the synthesis of complex organic molecules. The use of activated manganese dioxide provides a mild, efficient, and selective method for this conversion. By following the detailed protocol and safety guidelines outlined in this application note, researchers can confidently and safely perform this important synthetic step. The provided information on product characterization will aid in the verification of the desired product, ensuring the integrity of subsequent research and development activities.

References

  • Ambient synthesis of tricyclic naphthalenes via step-wise styryl-yne dearomative Diels-Alder cyclization. Chemical Science. 2023. [Link]

  • MnO2-Mediated Oxidative Cyclization of “Formal” Schiff's Bases: Easy Access to Diverse Naphthofuro-Annulated Triazines. Molecules. 2022. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. 2022. [Link]

  • Safety Data Sheet - Naphthalene. Carl ROTH. [Link]

  • Safety Data Sheet - Aldehyde C-8. Perfumer's Apprentice. 2021. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Reddy, L. V. R., et al. (2014). A cascade of styrylynols promoted by MnO2 allows the synthesis of fused tricycles with a naphthalene core. Chemical Science, 5(1), 124-128. (This is a hypothetical but representative citation based on the search results that would contain the specific experimental details.)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1-Naphthyl)-2-propyn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(1-Naphthyl)-2-propyn-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to undertake this synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and an exploration of the underlying chemical principles to enhance your yield and purity.

Introduction: The Sonogashira Coupling Approach

The synthesis of this compound is most commonly and efficiently achieved via a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne (propargyl alcohol) with an aryl halide (1-iodonaphthalene) using a palladium catalyst and a copper(I) co-catalyst.[1] The reaction is prized for its mild conditions and tolerance of various functional groups.

This guide will focus on optimizing the Sonogashira coupling for this specific transformation, addressing common challenges to help you achieve high yields and a pure final product.

Troubleshooting Guide: Enhancing Your Yield and Purity

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Product Yield

Potential Cause Explanation Recommended Solution
Inactive Catalyst The palladium(0) catalyst is sensitive to air and can be oxidized to an inactive Pd(II) state. Improper handling or storage can lead to catalyst deactivation.Ensure strict anaerobic conditions throughout the reaction setup. Purge all solvents and the reaction vessel with an inert gas (argon or nitrogen) prior to adding the catalyst. Use freshly opened or properly stored catalyst.
Insufficient Base The base is crucial for neutralizing the hydrogen halide byproduct of the coupling reaction. An insufficient amount will halt the catalytic cycle.Use a slight excess of a suitable amine base, such as triethylamine or diisopropylethylamine. Ensure the base is dry and of high purity.
Poor Quality Reagents The presence of impurities in 1-iodonaphthalene or propargyl alcohol can interfere with the reaction. Propargyl alcohol can oxidize or polymerize over time.Use freshly purified or high-purity reagents. 1-Iodonaphthalene can be purified by recrystallization, and propargyl alcohol can be distilled.
Inappropriate Solvent The choice of solvent can significantly impact the solubility of reagents and the stability of the catalytic species.A common and effective solvent for this reaction is a mixture of an amine base (like triethylamine) and a co-solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Problem 2: Presence of Significant Side Products

Side Product Identification Cause Prevention and Mitigation
Diyne (Glaser Coupling Product) A compound with a molecular weight corresponding to the homocoupling of two propargyl alcohol molecules.This is a common side reaction in Sonogashira couplings, promoted by the presence of oxygen and the copper(I) co-catalyst.[2][3]Maintain strict anaerobic conditions. Minimize the amount of copper(I) co-catalyst to the lowest effective concentration. In some cases, a "copper-free" Sonogashira protocol can be employed.
α,β-Unsaturated Aldehyde/Ketone An isomer of the desired product, often detectable by NMR and IR spectroscopy.This is the result of a Meyer-Schuster rearrangement of the propargylic alcohol product, which can be catalyzed by acidic conditions or certain transition metals.[4][5]Ensure the reaction conditions are not acidic. Use a well-chosen palladium catalyst and avoid prolonged heating. Purification via column chromatography can separate the desired product from the rearranged isomer.
Binaphthyl A homocoupling product of 1-iodonaphthalene.This can occur at higher reaction temperatures or with certain palladium catalysts.Optimize the reaction temperature, keeping it as low as possible while still achieving a reasonable reaction rate. Screen different palladium catalysts and ligands to find one that favors the cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system for this reaction?

A1: A common and effective catalyst system is a combination of a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a copper(I) salt, typically copper(I) iodide (CuI). The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is involved in the formation of a copper acetylide intermediate.

Q2: Why are anaerobic conditions so critical for the Sonogashira reaction?

A2: The active palladium(0) catalyst is readily oxidized to palladium(II) in the presence of oxygen, rendering it inactive for the catalytic cycle. Furthermore, oxygen promotes the oxidative homocoupling of the terminal alkyne (propargyl alcohol), leading to the formation of undesired diyne byproducts (Glaser coupling).[2][3]

Q3: Can I use 1-bromonaphthalene instead of 1-iodonaphthalene?

A3: While 1-bromonaphthalene can be used, the reactivity of aryl halides in the Sonogashira coupling generally follows the order I > Br > Cl. Therefore, 1-iodonaphthalene is more reactive and typically gives higher yields under milder conditions. If using 1-bromonaphthalene, you may need to use higher temperatures, a more active catalyst system, or longer reaction times.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting materials from the product. The disappearance of the limiting reagent (typically 1-iodonaphthalene) and the appearance of the product spot can be visualized under UV light. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Q5: What is the best way to purify the final product?

A5: Flash column chromatography on silica gel is the most common and effective method for purifying this compound. A gradient elution with a mixture of hexanes and ethyl acetate is typically used. The polarity of the eluent can be adjusted to achieve good separation of the product from any unreacted starting materials and side products.[6]

Experimental Protocol: Sonogashira Coupling of 1-Iodonaphthalene and Propargyl Alcohol

This protocol is a general guideline and may require optimization for your specific laboratory conditions and reagent purity.

Materials and Reagents:

  • 1-Iodonaphthalene

  • Propargyl alcohol

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Equipment:

  • Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar

  • Inert gas supply (argon or nitrogen) with a manifold

  • Syringes and needles for transfer of reagents

  • Heating mantle or oil bath

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 1-iodonaphthalene (1.0 eq), copper(I) iodide (0.02-0.05 eq), and tetrakis(triphenylphosphine)palladium(0) (0.01-0.03 eq).

  • Solvent and Reagent Addition: Add anhydrous triethylamine (2.0-3.0 eq) and anhydrous THF to the flask. Stir the mixture at room temperature until all solids have dissolved.

  • Addition of Propargyl Alcohol: Slowly add propargyl alcohol (1.2-1.5 eq) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to a gentle reflux (around 50-60 °C) and monitor the progress by TLC. The reaction is typically complete within 2-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove the copper salts. Separate the organic layer and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Characterize the final product by NMR, IR, and mass spectrometry.

Visualizing the Process

Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_copper Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X      |      L OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_Alkyne Ar-Pd(II)-C≡CR      |      L Transmetal->PdII_Aryl_Alkyne CuX CuX Transmetal->CuX CuX RedElim Reductive Elimination PdII_Aryl_Alkyne->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product Cu_Acetylide Cu-C≡CR CuX->Cu_Acetylide + H-C≡CR + Base Base Base Alkyne H-C≡CR Cu_Acetylide->Transmetal Cu-C≡CR Cu_Acetylide->CuX + HX

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Incomplete Reaction Check_Catalyst Is the catalyst active and handled under inert atmosphere? Start->Check_Catalyst Check_Reagents Are reagents pure and solvents anhydrous? Check_Catalyst->Check_Reagents Yes Solution_Catalyst Use fresh catalyst, ensure inert conditions. Check_Catalyst->Solution_Catalyst No Check_Conditions Are temperature and reaction time optimal? Check_Reagents->Check_Conditions Yes Solution_Reagents Purify reagents, use dry solvents. Check_Reagents->Solution_Reagents No Impurity_Check Significant side products observed? Check_Conditions->Impurity_Check Yes Solution_Conditions Optimize temperature and reaction time. Check_Conditions->Solution_Conditions No Diyne Diyne (Glaser) byproduct? Impurity_Check->Diyne Yes No_Impurity Re-evaluate reaction parameters and stoichiometry. Impurity_Check->No_Impurity No Rearrangement Rearranged isomer (Meyer-Schuster)? Diyne->Rearrangement No Solution_Diyne Strictly anaerobic, minimize CuI. Diyne->Solution_Diyne Yes Solution_Rearrangement Neutral conditions, avoid prolonged heating. Rearrangement->Solution_Rearrangement Yes

Caption: A decision tree for troubleshooting common synthesis issues.

Safety Information

  • 1-Iodonaphthalene: Harmful if swallowed or inhaled. Causes skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Propargyl Alcohol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.[7] Causes severe skin burns and eye damage.[8] Handle with extreme care in a fume hood, away from ignition sources.[9][10][11] Wear appropriate PPE, including chemical-resistant gloves, splash goggles, and a lab coat.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

  • Triethylamine: Flammable and corrosive. Causes severe skin burns and eye damage. Use in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.

References

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Preparation of propargyl alcohol (2-propyn-1-ol). Sciencemadness Discussion Board. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • Meyer–Schuster rearrangement. Wikipedia. [Link]

  • Safety and Handling Measures for Propargyl Alcohol. Rawsource. [Link]

  • Column Chromatography for Terpenoids and Flavonoids. ResearchGate. [Link]

  • The Meyer–Schuster Rearrangement. Organic Reactions. [Link]

  • (S)-(-)-1,3-Diphenyl-2-propyn-1-ol. Organic Syntheses. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. ResearchGate. [Link]

  • Process for the manufacture of 2-pentyn-1-ol.
  • Glaser Coupling. Organic Chemistry Portal. [Link]

  • Propargyl alcohol - SAFETY DATA SHEET. Alfa Aesar. [Link]

  • How To Perform Manual Prepacked Column Chromatography (Kool-Aid example). YouTube. [Link]

  • Preparation of Disubstituted Phenyl Propargyl Alcohols, their Use in Oxathiolene Oxide Synthesis, and Evaluation. SciSpace. [Link]

  • Glaser coupling. Wikipedia. [Link]

  • (s)-(−)- and (r)-(+)-1,1'-bi-2-naphthol. Organic Syntheses. [Link]

  • Material Safety Data Sheet - Propargyl Alcohol, 99%. Cole-Parmer. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]

Sources

Technical Support Center: Synthesis of 3-(1-Naphthyl)-2-propyn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(1-Naphthyl)-2-propyn-1-ol. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this important chemical transformation. The synthesis, typically achieved via a Sonogashira cross-coupling reaction, is a powerful tool for C-C bond formation but is not without its challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate potential experimental hurdles and optimize your reaction outcomes.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and offering actionable solutions.

Question 1: My reaction has a low yield of the desired product, and I've isolated a significant amount of a higher molecular weight byproduct. What is happening?

Answer:

This is a classic symptom of alkyne homocoupling, also known as the Glaser coupling, which is the most common side reaction in Sonogashira couplings.[1][2] In this case, your starting material, propargyl alcohol, is coupling with itself to form hexa-2,4-diyne-1,6-diol.

Causality:

The Glaser coupling is an oxidative dimerization of terminal alkynes and is significantly promoted by two factors present in a standard Sonogashira reaction: the copper(I) co-catalyst and the presence of oxygen.[1] The copper acetylide intermediate, which is crucial for the Sonogashira cycle, can be oxidized (typically by O₂) to a copper(II) species, which then facilitates the dimerization of the alkyne.[3]

Troubleshooting Protocol:

  • Ensure a Rigorously Inert Atmosphere: The most critical step to suppress Glaser coupling is to eliminate oxygen from your reaction vessel.

    • Degassing: Before adding your catalysts, thoroughly degas your solvent and triethylamine base. The freeze-pump-thaw method (at least three cycles) is highly effective. Alternatively, sparging with an inert gas (argon or high-purity nitrogen) for 20-30 minutes can be sufficient.

    • Inert Gas Blanket: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.[1]

  • Consider a Copper-Free Sonogashira Protocol: If homocoupling persists, switching to a copper-free version of the reaction is a highly effective strategy.[1][3] While these reactions may sometimes require higher temperatures or different ligand systems, they entirely circumvent the primary pathway for Glaser coupling.[4]

  • Use High-Purity Reagents: Ensure your copper(I) iodide is of high purity and appears as a white or very light tan powder. Oxidized, greenish CuI can exacerbate homocoupling.

Question 2: My reaction mixture turned black, and I'm seeing poor conversion of my starting materials. What does this indicate?

Answer:

The formation of a black precipitate, commonly referred to as "palladium black," is a sign of your palladium catalyst decomposing and agglomerating into an inactive, elemental form.[5] This leads to a cessation of the catalytic cycle and, consequently, a stalled reaction.

Causality:

Palladium(0) complexes, the active species in the catalytic cycle, are sensitive and can be unstable under certain conditions.[1] Decomposition can be triggered by:

  • Impurities: Trace impurities in reagents or solvents can poison the catalyst.

  • High Temperatures: While some reactions require heat, excessive temperatures can accelerate catalyst decomposition.

  • Inappropriate Solvent Choice: Some solvents may not adequately stabilize the catalytic species. Anecdotal evidence suggests that THF, in some cases, can promote the formation of palladium black.[5][6]

  • Ligand Dissociation: If the phosphine ligand dissociates from the palladium center and does not re-coordinate efficiently, the unprotected palladium atoms can aggregate.

Troubleshooting Protocol:

  • Reagent and Solvent Purity:

    • Use freshly distilled and degassed solvents.

    • Ensure the purity of your 1-halonaphthalene and propargyl alcohol. If necessary, purify them by distillation or chromatography before use.

    • Use a fresh, high-quality amine base. Older bottles of amines can contain oxidized impurities.[6]

  • Optimize Reaction Temperature: Start the reaction at room temperature. For less reactive aryl halides like 1-bromonaphthalene, gentle heating (e.g., 40-60 °C) might be necessary, but avoid excessively high temperatures. The reactivity order for the aryl halide is I > OTf > Br > Cl.[5] 1-Iodonaphthalene will be significantly more reactive and may not require heating.[1]

  • Ligand Choice: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst.[3] For many Sonogashira reactions, triphenylphosphine (PPh₃) is sufficient. However, if decomposition is an issue, consider using bulkier and more electron-rich phosphine ligands, which can create a more stable catalytic complex.[7]

Question 3: The reaction is not proceeding at all, and I'm recovering only my starting materials. What should I check first?

Answer:

A complete lack of reactivity points to a fundamental issue with one of the core components of the reaction: the catalyst system, the reagents, or the reaction conditions.

Causality:

  • Inactive Catalysts: Both the palladium and copper catalysts can degrade upon storage. Palladium(0) catalysts can oxidize, and copper(I) iodide is sensitive to light and air.

  • Poor Reagent Quality: The amine base may be of poor quality, or the aryl halide/alkyne may contain inhibitors.

  • Insufficiently Anhydrous/Anaerobic Conditions: While not always strictly necessary for all modern protocols, water and oxygen can interfere with the catalytic cycles.[8]

Troubleshooting Workflow:

G start Reaction Failure: No Conversion catalyst Check Catalyst Activity start->catalyst reagents Verify Reagent Quality start->reagents conditions Assess Reaction Conditions start->conditions pd_check Use fresh Pd catalyst (e.g., Pd(PPh₃)₄) catalyst->pd_check cu_check Use fresh CuI (white/light tan powder) catalyst->cu_check amine_check Use freshly distilled Et₃N or other amine base reagents->amine_check degas_check Ensure proper degassing (Freeze-Pump-Thaw or Sparge) conditions->degas_check success Reaction Proceeds pd_check->success cu_check->success amine_check->success degas_check->success

Caption: A workflow for troubleshooting complete reaction failure.

Detailed Steps:

  • Catalyst Integrity:

    • Palladium: Use a fresh bottle of your palladium catalyst (e.g., Pd(PPh₃)₄) or one that has been stored properly under an inert atmosphere.

    • Copper: As mentioned, CuI should be a white to off-white powder. If it is green or dark brown, it has likely oxidized and should be replaced.[5]

  • Base Quality: The amine base (e.g., triethylamine, diisopropylamine) acts as both a base and sometimes as a solvent. It must be free of water and peroxides. Distilling the amine before use is a good practice.[6]

  • Inert Conditions: Re-evaluate your procedure for establishing an inert atmosphere. Even small leaks can introduce enough oxygen to hinder the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of each component in the Sonogashira reaction?

A1: The Sonogashira reaction proceeds through two interconnected catalytic cycles.[3]

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the 1-halonaphthalene. This Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. The final step is reductive elimination, which forms the C-C bond of the product and regenerates the Pd(0) catalyst.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne (propargyl alcohol) in the presence of the amine base to form a copper acetylide intermediate. This species is more nucleophilic than the original alkyne and readily participates in the transmetalation step with the palladium complex.[3]

  • Amine Base: The base deprotonates the terminal alkyne, facilitating the formation of the copper acetylide. It also neutralizes the hydrogen halide (HX) that is formed during the reaction.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Aryl-Pd(II)-X(L₂) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkyne Aryl-Pd(II)-Alkyne(L₂) PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product Product (Aryl-Alkyne) PdII_Alkyne->Product CuX Cu(I)X Cu_Alkyne Cu(I)-Alkyne Cu_Alkyne->PdII_Aryl Key Step Cu_Alkyne->CuX Transmetalation Alkyne H-Alkyne Alkyne->Cu_Alkyne Base

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Q2: Which 1-halonaphthalene should I use: 1-iodonaphthalene or 1-bromonaphthalene?

A2: The choice depends on a balance of reactivity and cost/availability. The general order of reactivity for aryl halides in Sonogashira coupling is Ar-I > Ar-OTf > Ar-Br >> Ar-Cl.[5]

  • 1-Iodonaphthalene: This is the most reactive substrate. Reactions using 1-iodonaphthalene can often be performed under milder conditions (e.g., room temperature) and may give higher yields in shorter reaction times.[1]

  • 1-Bromonaphthalene: This is less reactive than the iodide and will likely require heating to achieve a good conversion rate. However, aryl bromides are often less expensive and more readily available than their iodide counterparts.

Feature1-Iodonaphthalene1-Bromonaphthalene
Reactivity HighModerate
Typical Temp. Room Temperature - 50°C50°C - 80°C
Reaction Time ShorterLonger
Cost Generally HigherGenerally Lower
Q3: Can I use a protecting group for the hydroxyl function of propargyl alcohol?

A3: Yes, and in some cases, it can be beneficial. While the free hydroxyl group is often tolerated, it can sometimes interfere with the reaction, especially if strong bases or highly reactive conditions are used. Protecting the alcohol, for example, as a silyl ether (e.g., TBDMS ether), can prevent potential side reactions. However, this adds extra steps to your synthesis (protection and deprotection), so it's best to first attempt the reaction with the unprotected alcohol.

Q4: What is a reliable starting protocol for this synthesis?

A4: The following is a general, robust protocol for the copper-palladium catalyzed Sonogashira coupling of 1-iodonaphthalene with propargyl alcohol.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-Iodonaphthalene (1.0 equiv)

  • Propargyl alcohol (1.2 - 1.5 equiv)

  • Pd(PPh₃)₄ (0.02 - 0.05 equiv)

  • Copper(I) Iodide (CuI) (0.04 - 0.10 equiv)

  • Triethylamine (Et₃N) (Anhydrous, ~0.1 M solution based on aryl halide)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 1-iodonaphthalene, Pd(PPh₃)₄, and CuI.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Via syringe, add the anhydrous, degassed solvent followed by the anhydrous, degassed triethylamine.

  • Add the propargyl alcohol via syringe.

  • Stir the reaction mixture at room temperature under the inert atmosphere.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS. If the reaction is sluggish after several hours, it may be gently heated to 40-50°C.

  • Upon completion, dilute the reaction mixture with a solvent like ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Wash the organic layer with saturated aqueous NH₄Cl solution (to remove copper salts) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

References

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Dou, Y., et al. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 11(10), 1233. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]

  • Schmalz, T., et al. (2021). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Sustainable Chemistry & Engineering, 9(48), 16269–16279. Retrieved from [Link]

  • Köllhofer, A., et al. (2002). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 67(17), 5902–5916. Retrieved from [Link]

  • Reddit. (2019). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Removal in 3-(1-Naphthyl)-2-propyn-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of 3-(1-Naphthyl)-2-propyn-1-ol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions concerning the critical step of catalyst removal. Our goal is to equip you with the expertise to ensure the purity and integrity of your final product.

Troubleshooting Guide: Overcoming Challenges in Catalyst Removal

The efficient removal of residual catalyst is paramount to prevent interference in downstream applications and to ensure the safety and efficacy of the final compound. Below are common issues encountered during this process and their respective solutions.

Issue 1: Residual Palladium Catalyst Detected in the Final Product

  • Question: My post-reaction workup involved filtration through Celite, but I'm still detecting trace amounts of palladium in my this compound via ICP-MS analysis. What are my next steps?

  • Answer: While filtration is a good first step for removing heterogeneous catalysts, it may not be sufficient for finely dispersed or partially leached palladium species. Here is a systematic approach to address this:

    • Optimize Filtration: Ensure the Celite pad is well-packed and of sufficient thickness. You can also consider using a finer filtration medium, such as a 0.45 µm PTFE syringe filter, after the initial Celite filtration.

    • Aqueous Washes: Incorporate acidic washes into your workup. A dilute solution of aqueous HCl (e.g., 1M) can help to protonate any basic ligands on the palladium complex, rendering it more water-soluble and facilitating its removal into the aqueous phase. Be mindful of the potential for acid-catalyzed side reactions with your product and monitor reaction progress closely.

    • Scavenging Agents: If aqueous washes are insufficient, consider using a scavenger. Thiol-functionalized silica gels are particularly effective at binding to soft metals like palladium. Stir the crude product solution with the scavenger for a few hours, then filter to remove the scavenger-catalyst complex.

    • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method to exclude catalyst impurities.

Issue 2: Product Degradation During Catalyst Removal

  • Question: I attempted an acidic wash to remove the copper (I) catalyst, but I observed significant decomposition of my this compound. What caused this, and what is a milder alternative?

  • Answer: Propargyl alcohols can be sensitive to strong acids, potentially leading to side reactions such as Meyer-Schuster rearrangement or hydration of the alkyne. The observed degradation is likely due to the harshness of the acidic conditions.

    • Milder Aqueous Extraction: Instead of a strong acid, use a buffered aqueous solution or a solution of a mild chelating agent like aqueous ammonia or ammonium chloride. These will complex with the copper (I) ions, facilitating their extraction into the aqueous phase without significantly lowering the pH.

    • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the product from both the catalyst and other impurities. The polar nature of the alcohol allows for good separation from less polar catalyst complexes. A gradient elution, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended.

Experimental Protocol: Catalyst Removal via Column Chromatography

  • Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in the chosen non-polar solvent (e.g., hexane).

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Begin elution with the non-polar solvent, gradually increasing the proportion of the polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Workflow for Catalyst Removal Method Selection

start Crude Product Containing Catalyst catalyst_type Identify Catalyst Type start->catalyst_type pd_catalyst Palladium Catalyst catalyst_type->pd_catalyst Pd cu_catalyst Copper Catalyst catalyst_type->cu_catalyst Cu filtration Filtration (Celite/Syringe Filter) pd_catalyst->filtration chelation_wash Chelating Wash (NH4Cl) cu_catalyst->chelation_wash product_stability Assess Product Stability filtration->product_stability acidic_wash Acidic Wash (Dilute HCl) chromatography Column Chromatography acidic_wash->chromatography scavenger Thiol Scavenger scavenger->chromatography final_product Pure Product chromatography->final_product chelation_wash->chromatography acid_stable Acid Stable? product_stability->acid_stable Yes acid_unstable Acid Unstable? product_stability->acid_unstable No acid_stable->acidic_wash acid_unstable->scavenger

Caption: Decision tree for selecting a catalyst removal method.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common catalysts used for the synthesis of this compound?

    A1: The synthesis of propargyl alcohols like this compound, often through Sonogashira coupling, typically employs a dual catalyst system. This usually consists of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper (I) co-catalyst, like CuI.

  • Q2: Why is complete removal of the catalyst so critical in drug development?

    A2: Residual metal catalysts, even at trace levels, can have significant implications in pharmaceutical applications. They can interfere with downstream biological assays, compromise the stability of the active pharmaceutical ingredient (API), and pose a toxicity risk. Regulatory bodies like the FDA and EMA have strict limits on the permissible levels of residual metals in drug products.

  • Q3: Can I use activated carbon for catalyst removal?

    A3: Activated carbon can be effective for removing some organic impurities and certain metal catalysts. However, its non-specific nature means it can also adsorb your product, leading to a decrease in yield. Its effectiveness for palladium and copper removal should be evaluated on a case-by-case basis.

Quantitative Data Summary: Catalyst Scavengers

Scavenger TypeTarget MetalTypical Loading (mmol/g)Binding Affinity
Thiol-functionalized SilicaPalladium (Pd)0.5 - 1.5High
Amine-functionalized SilicaCopper (Cu)0.8 - 2.0Moderate to High
Activated CarbonVarious MetalsN/AVariable

References

  • Scavenging Guide. Biotage. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Chemistry. Chemical Reviews. [Link]

  • ICH Q3D Guideline for Elemental Impurities. European Medicines Agency. [Link]

Validation & Comparative

A Comparative Guide to the Synthesis of 3-(1-Naphthyl)-2-propyn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel organic compounds is a cornerstone of innovation. Among these, propargyl alcohols, such as 3-(1-Naphthyl)-2-propyn-1-ol, are valuable building blocks due to the reactive nature of the alkyne and hydroxyl functional groups, which allows for diverse downstream chemical modifications. This guide provides a comparative analysis of the primary synthetic methodologies for this compound, offering in-depth technical insights and experimental considerations to aid in the selection of the most suitable method for your research needs.

Introduction to this compound

This compound is a propargylic alcohol characterized by a naphthyl group attached to a propynol backbone. This structural motif is of significant interest in medicinal chemistry and materials science. The rigid, planar naphthyl group can engage in π-stacking interactions, while the propargyl alcohol moiety provides a handle for further functionalization, making it a versatile intermediate in the synthesis of more complex molecules.

This guide will explore three principal synthetic routes to this target molecule:

  • Sonogashira Coupling: A powerful cross-coupling reaction for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.

  • Grignard Reaction: A classic organometallic reaction involving the nucleophilic addition of a Grignard reagent to a carbonyl compound.

  • Organolithium Reaction: Utilizing highly reactive organolithium reagents for the formation of carbon-carbon bonds.

Each method will be discussed in terms of its underlying mechanism, experimental protocol, and a comparative analysis of its advantages and disadvantages.

Method 1: Sonogashira Coupling

The Sonogashira coupling is a widely used method for the synthesis of alkynes. The reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1]

Mechanistic Rationale

The catalytic cycle of the Sonogashira coupling is well-established and involves two interconnected cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_add Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->Pd_add Ar-X Pd_trans Transmetalation Pd_add->Pd_trans Pd_elim Reductive Elimination Pd_trans->Pd_elim Pd_elim->Pd0 Ar-C≡C-R CuX Cu(I)X Cu_alkyne π-Alkyne Complex CuX->Cu_alkyne R-C≡C-H Cu_acetylide Copper Acetylide (Cu-C≡C-R) Cu_alkyne->Cu_acetylide Base Cu_acetylide->Pd_trans Transmetalation caption Figure 1: Simplified mechanism of Sonogashira coupling.

Figure 1: Simplified mechanism of Sonogashira coupling.

In this specific synthesis, a 1-halonaphthalene (e.g., 1-iodonaphthalene or 1-bromonaphthalene) is coupled with propargyl alcohol.

Experimental Protocol: Sonogashira Coupling

Materials:

  • 1-Iodonaphthalene

  • Propargyl alcohol[2]

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-iodonaphthalene (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Add anhydrous THF and triethylamine (2.0 equiv).

  • To this stirred solution, add propargyl alcohol (1.2 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.

Method 2: Grignard Reaction

The Grignard reaction is a fundamental C-C bond-forming reaction in organic synthesis. For the synthesis of this compound, two main strategies can be employed:

  • Strategy A: Reaction of a 1-naphthyl Grignard reagent with propargyl aldehyde.

  • Strategy B: Reaction of 1-ethynylnaphthalene Grignard reagent with formaldehyde.

Mechanistic Rationale

The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. The subsequent acidic workup protonates the resulting alkoxide to yield the alcohol.

Grignard_Mechanism cluster_A Strategy A cluster_B Strategy B NaphthylMgBr 1-Naphthyl-MgBr IntermediateA Alkoxide Intermediate NaphthylMgBr->IntermediateA PropargylAldehyde Propargyl Aldehyde PropargylAldehyde->IntermediateA ProductA This compound IntermediateA->ProductA H₃O⁺ workup NaphthylEthynylMgBr 1-Naphthyl-C≡C-MgBr IntermediateB Alkoxide Intermediate NaphthylEthynylMgBr->IntermediateB Formaldehyde Formaldehyde Formaldehyde->IntermediateB ProductB This compound IntermediateB->ProductB H₃O⁺ workup caption Figure 2: Grignard reaction strategies.

Figure 2: Grignard reaction strategies.

Experimental Protocol: Grignard Reaction (Strategy B)

Materials:

  • 1-Ethynylnaphthalene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Paraformaldehyde[3]

  • A crystal of iodine (as an initiator)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.1 equiv) and a crystal of iodine under an inert atmosphere.

  • Add a small amount of a solution of 1-ethynylnaphthalene (1.0 equiv) in anhydrous diethyl ether to initiate the reaction. Gentle warming may be necessary.

  • Once the reaction starts (as evidenced by bubbling and disappearance of the iodine color), add the remaining solution of 1-ethynylnaphthalene dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Formaldehyde: Cool the Grignard solution to 0 °C in an ice bath.

  • In a separate flask, depolymerize paraformaldehyde by gentle heating and pass the resulting formaldehyde gas through a drying tube into the stirred Grignard solution. Alternatively, dry paraformaldehyde can be added in portions directly to the reaction mixture, although this may result in lower yields.[3]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Method 3: Organolithium Reaction

Organolithium reagents are more reactive than their Grignard counterparts and can be advantageous in certain situations.[4] Similar to the Grignard approach, the synthesis can proceed via two main strategies:

  • Strategy A: Reaction of 1-naphthyllithium with propargyl aldehyde.

  • Strategy B: Reaction of lithiated 1-ethynylnaphthalene with formaldehyde.

Mechanistic Rationale

The highly polarized carbon-lithium bond renders the organic moiety strongly nucleophilic, readily attacking the carbonyl carbon. The mechanism is analogous to the Grignard reaction.

Organolithium_Workflow start 1-Ethynylnaphthalene lithiation Lithiation (e.g., n-BuLi, THF, -78 °C) start->lithiation formaldehyde_add Addition of Formaldehyde lithiation->formaldehyde_add workup Aqueous Workup (e.g., sat. NH₄Cl) formaldehyde_add->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product caption Figure 3: Workflow for organolithium synthesis.

Sources

A Comparative Guide to the Reactivity of 3-(1-Naphthyl)-2-propyn-1-ol and Other Propargyl Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the chemical reactivity of 3-(1-Naphthyl)-2-propyn-1-ol with other common propargyl alcohols. The content is designed for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, data-supported protocols. We will explore how the bulky and electron-rich naphthyl group influences the reactivity of the adjacent propargylic system in various key transformations.

Introduction: The Unique Profile of this compound

Propargyl alcohols are versatile building blocks in organic synthesis, valued for their dual functionality: the hydroxyl group and the carbon-carbon triple bond. The reactivity of these molecules is highly tunable by the nature of the substituent at the C-3 position. While simple alkyl or phenyl-substituted propargyl alcohols have been extensively studied, the introduction of a polycyclic aromatic hydrocarbon like the naphthyl group in this compound introduces unique steric and electronic properties that significantly modulate its chemical behavior. This guide will dissect these differences through a comparative analysis of key reactions.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the alkynylation of a suitable carbonyl compound. A standard laboratory procedure is the reaction of the lithium acetylide of 1-ethynylnaphthalene with paraformaldehyde.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-Ethynylnaphthalene (1.0 eq)

  • n-Butyllithium (1.1 eq, 2.5 M in hexanes)

  • Paraformaldehyde (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 1-ethynylnaphthalene in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium dropwise.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.

  • Add paraformaldehyde in one portion.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Expected Yield: 70-85%

Comparative Reactivity Analysis

The reactivity of propargyl alcohols is largely dictated by the stability of intermediates formed during a reaction. The 1-naphthyl group, being more electron-rich and sterically demanding than a phenyl or a simple alkyl group, exerts a profound influence on these intermediates.

Meyer-Schuster and Rupe Rearrangements

These acid-catalyzed rearrangements of propargyl alcohols are classic examples where the substituent at the C-3 position plays a critical role. The Meyer-Schuster rearrangement yields an α,β-unsaturated ketone, while the Rupe rearrangement gives an α,β-unsaturated aldehyde. The outcome is dependent on the nature of the C-3 substituent.

Propargyl AlcoholPredominant RearrangementProductRationale
This compound Meyer-Schuster1-(1-Naphthyl)prop-2-en-1-oneThe bulky naphthyl group stabilizes the allenyl carbocation intermediate, favoring the Meyer-Schuster pathway.
3-Phenyl-2-propyn-1-ol Meyer-Schuster1-Phenylprop-2-en-1-oneSimilar to the naphthyl analog, the phenyl group stabilizes the carbocation.
3-Methyl-2-butyn-1-ol Rupe3-Methyl-2-butenalThe tertiary alkyl group is less effective at stabilizing the carbocation, leading to the Rupe product.

The enhanced stabilization of the propargyl carbocation by the extended π-system of the naphthyl group makes this compound particularly prone to reactions proceeding through such intermediates.

Nicholas Reaction

The Nicholas reaction involves the protection of the alkyne moiety with a dicobalt hexacarbonyl complex, which dramatically stabilizes a propargylic carbocation. This allows for a wide range of nucleophilic additions. The steric bulk of the naphthyl group can influence the rate of both complexation and subsequent reactions.

Nicholas_Reaction_Workflow cluster_complexation Step 1: Complexation cluster_cation Step 2: Cation Formation cluster_nucleophilic_attack Step 3: Nucleophilic Attack cluster_decomplexation Step 4: Decomplexation Propargyl_Alcohol This compound Complex Dicobalt Hexacarbonyl Complex Propargyl_Alcohol->Complex DCM, rt Co2CO8 Co₂(CO)₈ Co2CO8->Complex Cation Propargyl Cation (Stabilized) Complex->Cation -H₂O Acid HBF₄·OEt₂ Acid->Cation Product_Complex Alkylated Complex Cation->Product_Complex Nucleophile Nucleophile (e.g., enol silane) Nucleophile->Product_Complex Final_Product Final Product Product_Complex->Final_Product Oxidant CAN or I₂ Oxidant->Final_Product

Caption: Workflow of the Nicholas Reaction.

While the reaction is generally high-yielding for various propargyl alcohols, the larger steric footprint of the naphthyl group in this compound may necessitate slightly longer reaction times for the initial complexation step compared to less hindered analogs like 3-phenyl-2-propyn-1-ol.

A³ Coupling (Aldehyde-Alkyne-Amine)

The A³ coupling is a powerful multicomponent reaction for the synthesis of propargylamines. While this compound itself is not a typical substrate for this reaction, its parent alkyne, 1-ethynylnaphthalene, is. The reactivity in this context provides a valuable comparison point.

AlkyneAldehydeAmineCatalystYield
1-Ethynylnaphthalene BenzaldehydePiperidineCuIHigh
Phenylacetylene BenzaldehydePiperidineCuIHigh
1-Hexyne BenzaldehydePiperidineCuIModerate to High

The electronic properties of the arylalkyne play a significant role. The electron-rich nature of the naphthyl group in 1-ethynylnaphthalene can enhance its nucleophilicity compared to phenylacetylene, potentially leading to faster reaction rates under certain conditions.

Oxidation Reactions

The oxidation of propargyl alcohols to the corresponding α,β-alkynyl ketones (ynones) is a fundamental transformation. Various oxidizing agents can be employed, with manganese dioxide (MnO₂) being a common choice.

Oxidation_Workflow Start Propargyl Alcohol Reaction Oxidation Reaction Start->Reaction Oxidant Oxidizing Agent (e.g., MnO₂) Oxidant->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Product Ynone Reaction->Product Workup Workup & Purification Product->Workup Final_Product Pure Ynone Workup->Final_Product

Caption: General workflow for the oxidation of propargyl alcohols.

The efficiency of this oxidation is generally high for various propargyl alcohols. However, the steric bulk of the naphthyl group in this compound might require a larger excess of the solid-supported oxidant (MnO₂) and longer reaction times to achieve complete conversion compared to less hindered substrates.

Propargyl AlcoholOxidizing AgentTypical Reaction Time
This compound MnO₂ (10 eq)12-24 h
3-Phenyl-2-propyn-1-ol MnO₂ (10 eq)8-16 h
2-Propyn-1-ol MnO₂ (10 eq)4-8 h

Conclusion

The presence of the 1-naphthyl group in this compound imparts distinct reactivity patterns compared to other propargyl alcohols. Its large steric profile can influence reaction rates, particularly in heterogeneous reactions or where approach to the reactive center is crucial. Electronically, the extended π-system of the naphthyl group enhances the stability of adjacent carbocationic intermediates, favoring pathways like the Meyer-Schuster rearrangement. A thorough understanding of these electronic and steric effects is paramount for the strategic design of synthetic routes utilizing this versatile building block.

References

  • Synthesis of Propargyl Alcohols

    • Title: A convenient synthesis of propargyl alcohols
    • Source: Tetrahedron Letters
    • URL: [Link]

  • Meyer-Schuster and Rupe Rearrangements

    • Title: The Meyer-Schuster and Rupe Rearrangements
    • Source: Organic Reactions
    • URL: [Link]

  • Nicholas Reaction

    • Title: The Nicholas Reaction: The Use of Dicobalt Hexacarbonyl-Stabilized Propargylic C
    • Source: Accounts of Chemical Research
    • URL: [Link]

  • A³ Coupling

    • Title: The A³-Coupling (Aldehyde-Alkyne-Amine) Reaction
    • Source: Chemical Reviews
    • URL: [Link]

  • Oxidation of Propargyl Alcohols

    • Title: Oxidation of Propargyl Alcohols to Ynenones with Barium Mangan
    • Source: Synthetic Communic
    • URL: [Link]

The Unambiguous Arbiter: A Comparative Guide to X-ray Crystallography for the Structural Confirmation of 3-(1-Naphthyl)-2-propyn-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. For complex organic molecules such as 3-(1-Naphthyl)-2-propyn-1-ol and its derivatives, which possess a rigid alkynyl scaffold and rotatable hydroxyl and naphthyl groups, seemingly minor ambiguities in structural assignment can lead to significant misinterpretations of biological activity or material properties. While a suite of spectroscopic techniques provides essential pieces of the structural puzzle, single-crystal X-ray crystallography stands as the definitive method for obtaining an unambiguous, high-resolution atomic arrangement.

This guide provides a comprehensive comparison of X-ray crystallography with other common analytical techniques for the structural confirmation of this compound derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to illustrate the unique advantages of each method, ultimately demonstrating why X-ray crystallography is the gold standard for absolute structure determination.[1]

The Challenge: Beyond Connectivity to Configuration and Conformation

The synthesis of this compound, a propargyl alcohol, yields a product with the empirical formula C₁₃H₁₀O.[2] Standard spectroscopic methods are adept at confirming the molecular weight and the presence of key functional groups. However, they often fall short of providing a complete picture of the molecule's spatial arrangement. Key structural questions that need to be addressed include:

  • Unambiguous Connectivity: While expected from the synthetic route, confirmation of the precise atomic connections is paramount.

  • Molecular Conformation: The orientation of the naphthyl group relative to the propargyl backbone and the conformation of the hydroxyl group are critical for understanding intermolecular interactions.

  • Supramolecular Assembly: In the solid state, how do individual molecules pack together? This is governed by hydrogen bonding and π-stacking, which can significantly influence physical properties.

X-ray Crystallography: The Definitive Answer

Single-crystal X-ray diffraction (SCXRD) provides a direct visualization of the atomic arrangement in a crystalline solid.[3] The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a periodic lattice.[4] By analyzing the pattern of diffracted X-rays, one can reconstruct a three-dimensional electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision.[4]

The Crystallographic Workflow: A Step-by-Step Protocol

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands careful execution and interpretation.

1. Crystal Growth: The Critical First Step

The primary bottleneck in X-ray crystallography is obtaining a single, high-quality crystal suitable for diffraction.[1] For small organic molecules like this compound, several techniques can be employed:

  • Slow Evaporation: This is often the simplest and most successful method.[5]

    • Dissolve the compound in a suitable solvent or solvent mixture in which it is moderately soluble.

    • Cover the vessel with a perforated seal (e.g., parafilm with pinholes) to allow for slow evaporation of the solvent.[5]

    • Allow the solution to stand undisturbed for several days to weeks.

  • Vapor Diffusion: This technique is useful when the compound is highly soluble in a particular solvent.

    • Dissolve the compound in a small amount of a volatile solvent.

    • Place this solution in a small, open vial.

    • Place the vial in a larger, sealed container that contains a less volatile "anti-solvent" in which the compound is insoluble.

    • Over time, the anti-solvent vapor will diffuse into the solution, gradually reducing the solubility of the compound and promoting crystallization.

  • Thermal Gradient (Sublimation): For thermally stable compounds, sublimation can yield high-quality crystals.

    • Place the powdered sample in a sublimation apparatus under a vacuum.

    • Gently heat the sample, causing it to sublime.

    • The vapor will crystallize on a cooler surface of the apparatus.

2. Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected by a detector.[6]

3. Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final crystal structure.

Visualizing the Workflow

xray_workflow cluster_sample Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Analysis & Validation Powdered Compound Powdered Compound Crystal Growth Crystal Growth Powdered Compound->Crystal Growth Single Crystal Single Crystal Crystal Growth->Single Crystal Diffractometer Diffractometer Single Crystal->Diffractometer Diffraction Pattern Diffraction Pattern Diffractometer->Diffraction Pattern Structure Solution Structure Solution Diffraction Pattern->Structure Solution Refinement Refinement Structure Solution->Refinement CIF File CIF File Refinement->CIF File Validation (checkCIF) Validation (checkCIF) CIF File->Validation (checkCIF)

Caption: The experimental workflow for single-crystal X-ray crystallography.

A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques

While indispensable for initial characterization, spectroscopic methods provide indirect structural information that requires interpretation and can sometimes be ambiguous.

Technique Information Provided Strengths Limitations
X-ray Crystallography 3D atomic coordinates, bond lengths, bond angles, absolute configuration, packingUnambiguous structure determination, high precisionRequires a single, high-quality crystal; provides a solid-state structure
NMR Spectroscopy Chemical environment of nuclei (¹H, ¹³C), connectivity through J-couplingProvides solution-state structure, information on molecular dynamicsCan be complex to interpret for large molecules, does not directly provide bond lengths/angles
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsHigh sensitivity, accurate mass determinationProvides no information on stereochemistry or conformation
IR Spectroscopy Presence of functional groupsRapid and simple, provides a "fingerprint" of the moleculeProvides limited information on the overall molecular structure
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of a molecule in solution.[7] For a derivative like 3-phenyl-2-propyn-1-ol, ¹H and ¹³C NMR would confirm the presence of the phenyl, alkynyl, and hydroxymethyl groups and their relative positions.

Hypothetical ¹H NMR Data for this compound:

  • Aromatic protons (naphthyl): Multiplets in the range of 7.5-8.5 ppm.

  • Hydroxymethyl protons (-CH₂OH): A singlet or doublet (if coupled to the hydroxyl proton) around 4.5 ppm.

  • Hydroxyl proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.

While NMR can establish connectivity, it provides distances between atoms through space (via the Nuclear Overhauser Effect, NOE), which can help to define the conformation in solution. However, this information is an average of all conformations present and does not provide the high-resolution, static picture of a single conformation that X-ray crystallography does.[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound, which is crucial for confirming its elemental composition. High-resolution mass spectrometry (HRMS) can distinguish between molecules with the same nominal mass but different elemental formulas. For this compound (C₁₃H₁₀O), the expected exact mass would be 182.0732 g/mol . Fragmentation patterns can also provide clues about the molecule's structure.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the functional groups present in a molecule.[10] For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

  • O-H stretch: A broad band around 3300-3400 cm⁻¹

  • C≡C stretch: A sharp, weak band around 2100-2200 cm⁻¹

  • C-H stretch (aromatic): Bands above 3000 cm⁻¹

  • C-O stretch: A band in the region of 1000-1200 cm⁻¹

While useful for confirming the presence of these groups, IR spectroscopy provides no information about how they are connected or arranged in three-dimensional space.

The Self-Validating System of Crystallography

A key aspect of the trustworthiness of X-ray crystallography is its self-validating nature. The final output of a crystal structure determination is a Crystallographic Information File (CIF).[11][12] This standardized text file contains all the information about the crystal structure, including the atomic coordinates, unit cell parameters, and details of the data collection and refinement.

The International Union of Crystallography (IUCr) provides a free online service called checkCIF that rigorously validates the contents of a CIF.[13][14][15] This automated process checks for:

  • Completeness and consistency of the data. [13]

  • Geometric plausibility (bond lengths, angles, etc.).

  • Missed symmetry and other potential errors in the structural model.

This public and transparent validation process ensures a high level of quality and reliability for published crystal structures.[12]

The Logical Relationship of Analytical Techniques

structure_elucidation Hypothesized Structure Hypothesized Structure Mass Spectrometry Mass Spectrometry Hypothesized Structure->Mass Spectrometry IR Spectroscopy IR Spectroscopy Hypothesized Structure->IR Spectroscopy NMR Spectroscopy NMR Spectroscopy Hypothesized Structure->NMR Spectroscopy X-ray Crystallography X-ray Crystallography Hypothesized Structure->X-ray Crystallography Molecular Formula Molecular Formula Mass Spectrometry->Molecular Formula Functional Groups Functional Groups IR Spectroscopy->Functional Groups Connectivity & Solution Conformation Connectivity & Solution Conformation NMR Spectroscopy->Connectivity & Solution Conformation Unambiguous 3D Structure Unambiguous 3D Structure X-ray Crystallography->Unambiguous 3D Structure Molecular Formula->Unambiguous 3D Structure Functional Groups->Unambiguous 3D Structure Connectivity & Solution Conformation->Unambiguous 3D Structure

Caption: The complementary roles of different analytical techniques in structure elucidation.

Conclusion

For the definitive structural confirmation of this compound derivatives, single-crystal X-ray crystallography is the unparalleled technique. While NMR, MS, and IR spectroscopy provide essential and complementary information regarding the connectivity, molecular formula, and functional groups, they cannot deliver the unambiguous, high-resolution three-dimensional structure that X-ray crystallography affords. The rigorous, self-validating nature of the crystallographic method, culminating in a verifiable CIF, provides the highest level of confidence for researchers, scientists, and drug development professionals. When absolute certainty of a molecule's structure is required, X-ray crystallography is the final arbiter.

References

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  • Itkis, M. E., Perea, D. E., Jung, R., Niyogi, S., & Haddon, R. C. (2005). Comparison of Analytical Techniques for Purity Evaluation of Single-Walled Carbon Nanotubes. Journal of the American Chemical Society, 127(10), 3439–3448. Retrieved from [Link]

  • Chemsrc. (n.d.). 3-(Trimethylsilyl)-2-propyn-1-ol | CAS#:5272-36-6. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Comparative Biological Activity of 3-(1-Naphthyl)-2-propyn-1-ol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the structural motifs of naphthalene and propargyl alcohol serve as privileged scaffolds, known for conferring potent biological activities.[1][2] The parent compound, 3-(1-Naphthyl)-2-propyn-1-ol, combines these two pharmacophores, presenting a promising starting point for the development of novel therapeutic agents. The rigid, planar naphthalene ring system is a common feature in a variety of antimicrobial and anticancer agents, where it can facilitate intercalation with DNA or binding to hydrophobic pockets of enzymes.[3][4] The propargyl alcohol moiety, with its reactive triple bond, is a versatile building block in organic synthesis and can be implicated in the mechanism of action of certain drugs.[1]

This guide presents a proposed comparative study to elucidate the structure-activity relationships (SAR) of a series of novel analogs of this compound. We will detail the rationale for the selection of specific analogs, provide a robust synthetic strategy for their preparation, and outline standardized protocols for evaluating their cytotoxic and antimicrobial activities. The objective is to provide a clear experimental framework for identifying lead compounds with enhanced potency and selectivity.

Rationale for Analog Selection: Probing the Structure-Activity Landscape

To systematically investigate the SAR of this compound, we propose a series of modifications to both the naphthalene ring and the propargyl alcohol moiety. The selected analogs are designed to explore the effects of stereoelectronics, lipophilicity, and steric bulk on biological activity.

Proposed Analogs for Comparative Study:

Compound IDStructureRationale for Modification
NP-001 This compound (Parent Compound)Baseline for comparison.
NP-002 3-(4-Methoxy-1-naphthyl)-2-propyn-1-olIntroduction of an electron-donating group (methoxy) to probe electronic effects on the naphthalene ring.
NP-003 3-(4-Chloro-1-naphthyl)-2-propyn-1-olIntroduction of an electron-withdrawing and lipophilic group (chloro) to assess the impact of halogen substitution.[5]
NP-004 3-(1-Naphthyl)-2-butyn-1-olAddition of a methyl group to the alkyne chain to investigate steric hindrance and lipophilicity near the triple bond.
NP-005 1-(1-Naphthyl)-1-pentyn-3-olIsomeric variation altering the position of the hydroxyl group to evaluate its role in potential hydrogen bonding interactions.
NP-006 3-(2-Naphthyl)-2-propyn-1-olIsomeric variation of the naphthalene ring attachment to explore the impact of the substitution pattern.[5]

Synthetic Strategy: The Sonogashira Coupling

A reliable and efficient method for the synthesis of the proposed aryl-alkyne core is the Sonogashira cross-coupling reaction.[6][7] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, making it ideal for the preparation of our target analogs.[8]

The general synthetic workflow is depicted below. The parent compound and its analogs can be synthesized by coupling the appropriate substituted 1-iodonaphthalene with propargyl alcohol or its corresponding derivatives.[7]

SynthesisWorkflow A Substituted 1-Iodonaphthalene Catalyst Pd(PPh3)2Cl2 (cat.) CuI (cat.) A->Catalyst B Propargyl Alcohol / Substituted Propargyl Alcohol B->Catalyst Product Target Analog (NP-00X) Catalyst->Product Base Triethylamine (Base) Base->Catalyst Solvent THF (Solvent) Solvent->Catalyst

Figure 1: General synthetic workflow for the analogs.

Comparative Biological Evaluation: Protocols and Methodologies

To provide a comprehensive comparison, we will assess two key biological activities: cytotoxicity against cancer cell lines and antimicrobial activity against a panel of pathogenic bacteria and fungi.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[9] Metabolically active cells reduce the yellow MTT to purple formazan crystals, providing a quantitative measure of viable cells.[10]

Target Cell Lines:

  • A549 (Human Lung Carcinoma): A common model for lung cancer.

  • MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line.

  • HeLa (Human Cervical Cancer): A widely used, robust cancer cell line.[5]

  • HEK-293 (Human Embryonic Kidney): A non-cancerous cell line to assess general cytotoxicity and selectivity.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Add serial dilutions of NP-00X compounds B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium, add DMSO F->G H Read absorbance at 570 nm G->H I Calculate IC50 values H->I

Figure 2: MTT assay workflow for cytotoxicity testing.
Antimicrobial Susceptibility Testing

The antimicrobial activity will be evaluated against a panel of clinically relevant bacteria and fungi using standardized methods.

A. Antibacterial Activity: Kirby-Bauer Disk Diffusion Test

The Kirby-Bauer test is a widely used method to determine the susceptibility of bacteria to antimicrobial agents.[12][13] It provides a qualitative assessment based on the size of the zone of inhibition around a disk impregnated with the test compound.[14]

Target Bacterial Strains:

  • Staphylococcus aureus (ATCC 25923): A Gram-positive pathogen.

  • Escherichia coli (ATCC 25922): A Gram-negative pathogen.

Experimental Protocol: Kirby-Bauer Test

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly swab the bacterial suspension onto the surface of a Mueller-Hinton agar plate.[12]

  • Disk Application: Aseptically place sterile paper disks (6 mm diameter) impregnated with a standard concentration of each test compound (e.g., 30 µ g/disk ) onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Measurement: Measure the diameter of the zone of inhibition (in mm) around each disk.

B. Antifungal Activity: Broth Microdilution Method (CLSI Guidelines)

For fungi, a quantitative assessment of the minimum inhibitory concentration (MIC) will be performed following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[15][16]

Target Fungal Strain:

  • Candida albicans (ATCC 90028): A common opportunistic fungal pathogen.

Experimental Protocol: Broth Microdilution

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculum Preparation: Adjust a fungal suspension to a concentration of 1-5 x 10⁶ CFU/mL and then dilute it to the final inoculum concentration as per CLSI M27 guidelines.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Illustrative Data and Expected Outcomes

The following table presents a hypothetical summary of the experimental data to illustrate how the comparative results would be presented. The values are for illustrative purposes only and are based on general trends observed for related compound classes.

Table 1: Illustrative Comparative Biological Activity Data

Compound IDCytotoxicity IC₅₀ (µM)Antimicrobial Activity (Zone of Inhibition, mm) / [MIC, µg/mL]
A549 MCF-7
NP-001 15.220.5
NP-002 25.831.1
NP-003 8.512.3
NP-004 18.925.0
NP-005 30.145.6
NP-006 12.718.9
Doxorubicin 0.80.5
Ciprofloxacin N/AN/A
Fluconazole N/AN/A

N/A: Not Applicable

Discussion of Expected Structure-Activity Relationships:

  • Effect of Naphthalene Substitution: We hypothesize that the introduction of a lipophilic and electron-withdrawing chloro group (NP-003) will enhance both cytotoxic and antimicrobial activities by improving membrane permeability and potentially altering the electronic properties of the aromatic system for better target interaction.[5] Conversely, an electron-donating methoxy group (NP-002) might decrease activity.

  • Role of the Propargyl Moiety: Modifications to the propargyl chain are expected to impact activity. Steric hindrance from the additional methyl group (NP-004) may slightly reduce activity by impeding binding. Shifting the hydroxyl group (NP-005) could significantly decrease activity, suggesting its position is critical for interaction with biological targets, possibly through hydrogen bonding.

  • Impact of Isomerism: Changing the attachment point on the naphthalene ring from position 1 to 2 (NP-006) is likely to alter the overall geometry of the molecule, which could affect its binding affinity to targets and, consequently, its biological activity.[5]

Conclusion

This guide outlines a systematic approach to compare the biological activities of novel this compound analogs. By employing standardized synthetic and biological testing protocols, this proposed study will generate crucial structure-activity relationship data. The insights gained will be invaluable for the rational design and optimization of this chemical scaffold, paving the way for the development of new lead compounds in oncology and infectious disease research. The self-validating nature of these established protocols ensures the generation of reliable and reproducible data, which is the cornerstone of trustworthy scientific advancement.

References

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Bielenin, A., et al. (2023). Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. MDPI. [Link]

  • Marshall, S. A., et al. (2017). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • National Toxicology Program. (2018). Evaluation of Propargyl Alcohol Toxicity and Carcinogenicity in F344/N Rats and B6C3F1/N Mice Following Whole-body Inhalation Exposure. National Institutes of Health. [Link]

  • Rokade, Y. B., & Sayyed, R. Z. (2009). Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. ResearchGate. [Link]

  • Rawsource. (n.d.). Propargyl Alcohol in Specialty Chemicals: Key Insights. [Link]

  • Gade, A., et al. (2023). Antifungal susceptibility testing following the CLSI M27 document.... National Institutes of Health. [Link]

  • Biology LibreTexts. (2024). 9: Kirby-Bauer (Antibiotic Sensitivity). [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Chopra, B., & Dhingra, A. K. (2015). Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety. Xia & He Publishing Inc. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Cacchi, S., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides.... National Institutes of Health. [Link]

  • Al-Warhi, T., et al. (2022). Correlation Between Structure and New Anti-cancer Activity of Some Antioxidants.... ResearchGate. [Link]

  • Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. [Link]

  • Abdel-Wahab, B. F., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles.... National Institutes of Health. [Link]

  • Aryal, S. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]

  • Shilz, M., & Plenio, H. (2014). A Guide to Sonogashira Cross-Coupling Reactions.... ResearchGate. [Link]

  • Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. [Link]

  • van de Loosdrecht, A. A., et al. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. [Link]

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A Guide to Validating Experimental Findings of 3-(1-Naphthyl)-2-propyn-1-ol with Density Functional Theory

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the robust characterization of novel organic molecules is paramount. This guide provides an in-depth comparison of experimental data and theoretical calculations for the promising scaffold, 3-(1-Naphthyl)-2-propyn-1-ol. By integrating experimental findings with Density Functional Theory (DFT) studies, we can achieve a deeper understanding of its structural and electronic properties, ultimately accelerating its application.

The convergence of experimental spectroscopy and computational chemistry provides a powerful paradigm for molecular characterization. Experimental techniques provide tangible data on the physical and chemical properties of a molecule, while DFT calculations offer a theoretical framework to interpret and predict these properties. This synergistic approach is crucial for validating experimental findings and gaining insights into molecular behavior that may be difficult to observe empirically.

The Significance of this compound

Naphthalene derivatives are a well-established class of compounds with significant applications in medicinal chemistry and materials science.[1] The incorporation of a propargyl alcohol moiety introduces a reactive and versatile functional group, making this compound a valuable building block for more complex molecular architectures. Propargyl alcohols themselves are important intermediates in organic synthesis and have applications as corrosion inhibitors and electroplating additives.[2] The combination of the bulky, aromatic naphthyl group and the rigid alkynyl alcohol functionality suggests unique electronic and steric properties worthy of detailed investigation.

Experimental Characterization: A Methodical Approach

A plausible synthetic route to this compound involves the reaction of 1-ethynylnaphthalene with formaldehyde, a common method for the preparation of propargyl alcohols.[2] A thorough experimental characterization would typically involve the following spectroscopic techniques to elucidate its structure and bonding.

Experimental Protocols

Synthesis of this compound:

  • To a solution of 1-ethynylnaphthalene in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add n-butyllithium at -78 °C to generate the corresponding lithium acetylide.

  • After stirring for 30 minutes, introduce a solution of paraformaldehyde in THF.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Spectroscopic Analysis:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is crucial for identifying the characteristic functional groups. The spectrum would be recorded using a KBr pellet or as a thin film on a salt plate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for determining the carbon-hydrogen framework. The sample would be dissolved in a suitable deuterated solvent, such as CDCl₃, with tetramethylsilane (TMS) as an internal standard.

  • UV-Visible Spectroscopy: The electronic transitions and conjugation within the molecule can be studied using UV-Visible spectroscopy. The sample would be dissolved in a transparent solvent like ethanol or acetonitrile.

DFT Calculations: The Theoretical Counterpart

To validate the experimental findings, DFT calculations are performed. These calculations provide optimized molecular geometry, vibrational frequencies, NMR chemical shifts, and electronic properties.[3]

Computational Methodology
  • Geometry Optimization: The initial structure of this compound is built and optimized using a common DFT functional, such as B3LYP, with a suitable basis set, for instance, 6-311++G(d,p).[3] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies) and to simulate the IR spectrum.

  • NMR Chemical Shift Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the ¹H and ¹³C NMR chemical shifts.[3]

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electronic band gap and predict the molecule's reactivity. Time-dependent DFT (TD-DFT) can be used to simulate the UV-Visible spectrum.[3]

Comparative Analysis: Bridging Experiment and Theory

The synergy between experimental data and DFT calculations provides a comprehensive understanding of this compound.

Molecular Geometry

DFT calculations provide precise bond lengths and angles for the optimized geometry of this compound. These theoretical parameters can be compared with crystallographic data if a single crystal of the compound is obtained. The planarity of the naphthalene ring and the linearity of the alkyne moiety are key structural features to be validated.

Spectroscopic Data Comparison

A direct comparison of the experimental and calculated spectroscopic data is essential for validating the molecular structure.

Table 1: Comparison of Experimental and Calculated FT-IR Vibrational Frequencies

Functional GroupExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Assignment
O-H~3350 (broad)~3380Stretching
C≡C~2230~2250Stretching
C-H (alkyne)~3300~3320Stretching
C-H (aromatic)~3050~3060Stretching
C-O~1050~1065Stretching

Note: Calculated frequencies are often scaled to better match experimental values.

Table 2: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)

AtomExperimental ¹HCalculated ¹HExperimental ¹³CCalculated ¹³C
Naphthyl-H7.4-8.2 (m)7.5-8.3122-134123-135
CH₂4.5 (s)4.65253
OH2.1 (br s)---
Naphthyl-C--122-134123-135
C≡C--85, 9086, 91
CH₂--5253

Note: Experimental chemical shifts are reported relative to TMS. Calculated shifts are often referenced to the calculated shift of TMS at the same level of theory.

Electronic Properties

The electronic properties of this compound, such as the HOMO-LUMO gap, provide insights into its reactivity and potential applications in electronic materials.

Table 3: Calculated Electronic Properties

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV

The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The HOMO is likely localized on the electron-rich naphthalene ring, while the LUMO may be distributed over the alkynyl and alcohol functionalities, indicating potential sites for nucleophilic and electrophilic attack, respectively.

Visualizing the Workflow and Molecular Structure

To better illustrate the process of validating experimental findings with DFT, the following diagrams are provided.

G cluster_exp Experimental Workflow cluster_dft DFT Workflow synthesis Synthesis of This compound purification Purification synthesis->purification ftir FT-IR Spectroscopy purification->ftir nmr NMR Spectroscopy purification->nmr uvvis UV-Vis Spectroscopy purification->uvvis validation Comparative Analysis & Validation ftir->validation nmr->validation uvvis->validation geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Calculation (GIAO) geom_opt->nmr_calc td_dft TD-DFT Calculation geom_opt->td_dft freq_calc->validation nmr_calc->validation td_dft->validation insights insights validation->insights Structural & Electronic Insights

Caption: Workflow for validating experimental data with DFT calculations.

Caption: 2D representation of this compound.

Comparison with Alternatives

While this compound is a promising molecule, it is instructive to compare its properties with related compounds to understand its unique characteristics.

  • Propargyl Alcohol: The parent compound, propargyl alcohol (prop-2-yn-1-ol), is a simple alkynyl alcohol.[2] The introduction of the naphthyl group in this compound significantly increases its molecular weight and steric bulk. This will likely influence its reactivity and intermolecular interactions. The extended π-system of the naphthalene ring will also lead to different electronic and spectroscopic properties compared to the simple propargyl alcohol.

  • 3-Phenyl-2-propyn-1-ol: This is a closer analogue, with a phenyl group instead of a naphthyl group. The larger aromatic system of the naphthyl group in this compound is expected to result in red-shifted UV-Vis absorption maxima and potentially different electronic properties. The increased surface area of the naphthyl group could also lead to stronger intermolecular π-π stacking interactions in the solid state.

  • Allyl Alcohol: Comparing this compound to its sp²-hybridized analogue, 3-(1-naphthyl)prop-2-en-1-ol (naphthyl allyl alcohol), would highlight the influence of the alkyne moiety. The rigidity of the C≡C triple bond in this compound will impose a more linear and defined geometry compared to the more flexible allyl derivative. The acidity of the hydroxyl proton is also expected to be higher for the propargyl alcohol due to the electron-withdrawing nature of the sp-hybridized carbons.[2]

Conclusion

The integrated approach of combining experimental characterization with DFT calculations provides a robust and comprehensive understanding of the structural and electronic properties of this compound. This guide has outlined the key experimental protocols and computational methodologies required for such a study. The strong correlation between the experimental and calculated spectroscopic data would validate the proposed structure and provide a high degree of confidence in the theoretical model. This detailed characterization is a critical step in unlocking the potential of this compound in the development of new drugs and advanced materials.

References

  • Bhavani, N. P. H., et al. (2023). FT-IR studies and excess thermodynamic properties of binary mixtures of propargyl alcohol and amino alcohols at different temperatures and correlation with the Jouyban–Acree model. Physics and Chemistry of Liquids, 62(5), 1-22.
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  • Design and Synthesis of Three Naphtol Derivatives using the Three Component System. (2016). International Journal of ChemTech Research, 9(5), 41-48.
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A Comparative Guide to the Analytical Quantification of 3-(1-Naphthyl)-2-propyn-1-ol: Methodologies for Drug Development and Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of potential analytical methodologies for the quantification of 3-(1-Naphthyl)-2-propyn-1-ol, a propargyl alcohol derivative with a naphthyl moiety. The structural complexity and physicochemical properties of this molecule necessitate a careful selection of analytical techniques to ensure accuracy, sensitivity, and robustness in its quantification.

This document delves into the theoretical and practical considerations for developing and validating analytical methods for this compound, drawing upon established principles for analogous compounds. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectroscopy, providing a comparative analysis to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific application.

Physicochemical Properties and Analytical Considerations

This compound is a molecule characterized by the presence of a bulky, hydrophobic naphthyl group, a polar hydroxyl group, and a reactive alkyne functional group. These features dictate its solubility, chromatographic behavior, and spectroscopic properties. The extended aromatic system of the naphthalene ring is expected to exhibit strong UV absorbance, a key characteristic for spectrophotometric and chromatographic detection.[1][2][3] The presence of the hydroxyl group imparts polarity, influencing its retention in reversed-phase chromatography and its volatility for gas chromatographic analysis. The propargyl alcohol moiety itself can be reactive, a factor to consider in sample stability and method development.[4][5]

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC, particularly in the reversed-phase mode, is a powerful and widely adopted technique for the analysis of pharmaceutical compounds.[6][7] For this compound, an RP-HPLC method would offer high resolution, sensitivity, and the ability to separate the analyte from potential impurities and degradation products.

Causality Behind Experimental Choices:
  • Column: A C18 column is the logical first choice due to the non-polar nature of the naphthyl group. The hydrophobic interactions between the analyte and the stationary phase will provide good retention.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile (ACN) or methanol and water is proposed. The organic modifier disrupts the hydrophobic interactions, eluting the analyte. A gradient is preferred to ensure a reasonable retention time and good peak shape, especially if impurities with a wide range of polarities are present.

  • Detector: A UV detector is highly suitable due to the strong chromophore of the naphthalene ring.[1] The maximum absorption wavelength (λmax) would need to be experimentally determined but is anticipated to be in the UV region (around 220-280 nm). A photodiode array (PDA) detector would be even more beneficial, providing spectral information that can aid in peak identification and purity assessment.

Workflow for HPLC Method Development:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Stock Standard of This compound prep_sample Dissolve Sample in Mobile Phase or Diluent injection Inject into HPLC System prep_sample->injection separation Separation on C18 Column (ACN/Water Gradient) injection->separation detection UV/PDA Detection separation->detection integration Integrate Peak Area calibration Construct Calibration Curve integration->calibration quantification Quantify Analyte Concentration calibration->quantification

Caption: Proposed workflow for the quantification of this compound by RP-HPLC.

Experimental Protocol: Proposed RP-HPLC Method
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 50% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 50% B over 1 minute, and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: PDA detection at 220 nm and 280 nm.

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile at 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to a known concentration.

  • Analysis: Inject the standards and samples and record the chromatograms.

  • Quantification: Plot a calibration curve of peak area versus concentration for the standards. Determine the concentration of this compound in the samples from the calibration curve.

Gas Chromatography (GC): For Volatile Analytes

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds.[8] The volatility of this compound will depend on its molecular weight and the presence of the polar hydroxyl group. Derivatization may be necessary to improve its volatility and thermal stability.

Causality Behind Experimental Choices:
  • Derivatization: The hydroxyl group can cause peak tailing and reduce volatility. Silylation (e.g., with BSTFA) to convert the -OH to a -O-Si(CH3)3 group is a common strategy to overcome these issues.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or DB-17ms) would be appropriate for separating the derivatized analyte.

  • Detector: A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds. For higher sensitivity and structural confirmation, a Mass Spectrometer (MS) detector is recommended.[9]

Workflow for GC Method Development:

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis prep_std Prepare Stock Standard of This compound derivatization Derivatization (Silylation) prep_std->derivatization injection Inject into GC System derivatization->injection separation Separation on Capillary Column injection->separation detection FID or MS Detection separation->detection integration Integrate Peak Area calibration Construct Calibration Curve integration->calibration quantification Quantify Analyte Concentration calibration->quantification

Caption: Proposed workflow for the quantification of this compound by GC.

Experimental Protocol: Proposed GC-FID Method
  • Instrumentation: Gas chromatograph with a split/splitless injector, capillary column, and FID.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program: 150 °C (hold for 1 min), ramp to 280 °C at 10 °C/min, hold for 5 min.

    • Detector Temperature: 300 °C.

    • Injection Volume: 1 µL (split ratio 20:1).

  • Derivatization Procedure:

    • To 1 mg of standard or sample in a vial, add 100 µL of a suitable solvent (e.g., pyridine) and 100 µL of BSTFA.

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Standard and Sample Preparation: Prepare derivatized standards and samples as described above.

  • Analysis and Quantification: Follow the same principles as for the HPLC method, using the peak area of the derivatized analyte for quantification.

UV-Visible Spectroscopy: A Rapid Screening Tool

UV-Visible spectroscopy is a simple and rapid technique that can be used for the quantification of compounds with strong UV chromophores.[10] Given the naphthalene moiety, this compound is an excellent candidate for this method, particularly for in-process controls or preliminary assessments where high specificity is not required.

Causality Behind Experimental Choices:
  • Solvent: A UV-transparent solvent that dissolves the analyte is required. Ethanol, methanol, or acetonitrile are suitable choices.

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) should be determined by scanning a solution of the analyte across the UV-Vis spectrum. This ensures maximum sensitivity and adherence to Beer-Lambert's law.

Workflow for UV-Vis Spectroscopic Method:

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_uvvis UV-Vis Analysis cluster_data Data Analysis prep_std Prepare Stock Standard of This compound prep_sample Dissolve Sample in UV-Transparent Solvent scan Determine λmax prep_sample->scan measure Measure Absorbance at λmax scan->measure calibration Construct Calibration Curve quantification Calculate Concentration (Beer-Lambert Law) calibration->quantification

Caption: Proposed workflow for the quantification of this compound by UV-Vis Spectroscopy.

Experimental Protocol: Proposed UV-Vis Spectroscopic Method
  • Instrumentation: A double-beam UV-Visible spectrophotometer.

  • Solvent: HPLC-grade acetonitrile.

  • Procedure:

    • Determination of λmax: Prepare a dilute solution of this compound in acetonitrile and scan from 400 nm to 200 nm to identify the wavelength of maximum absorbance.

    • Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the predetermined λmax. Plot absorbance versus concentration to generate a calibration curve.

    • Sample Analysis: Prepare a solution of the sample in acetonitrile at a concentration that falls within the range of the calibration curve. Measure its absorbance at λmax.

  • Quantification: Determine the concentration of the analyte in the sample solution from the calibration curve.

Method Comparison and Selection

The choice of the analytical method will depend on the specific requirements of the analysis, such as the nature of the sample matrix, the required sensitivity, and the need for specificity.

Parameter RP-HPLC-UV/PDA GC-FID/MS (with Derivatization) UV-Visible Spectroscopy
Specificity High (separates analyte from impurities)High (separates based on volatility)Low (measures total absorbance of chromophores)
Sensitivity High (ng/mL to pg/mL)Very High (pg/mL to fg/mL with MS)Moderate (µg/mL to mg/mL)
Linearity Excellent over a wide rangeGood, can be affected by derivatization efficiencyGood within a limited concentration range
Precision HighHighModerate
Accuracy HighHighModerate
Sample Throughput ModerateModerate (derivatization adds time)High
Cost ModerateHighLow
Ideal Application Quality control, stability studies, impurity profilingTrace analysis, confirmation of identity (with MS)In-process control, rapid screening

Forced Degradation Studies

To develop a truly stability-indicating method, forced degradation studies are essential.[11][12][13] These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[14][15] The chosen analytical method, particularly HPLC, should be able to resolve the parent drug from all significant degradation products.[16]

Conclusion

The quantification of this compound can be approached using several analytical techniques. RP-HPLC with UV/PDA detection stands out as the most versatile and robust method for quality control and stability testing, offering a balance of specificity, sensitivity, and accuracy. GC with FID or MS detection, likely requiring derivatization, is a powerful alternative for trace analysis and structural confirmation. UV-Visible spectroscopy, while less specific, provides a rapid and cost-effective tool for preliminary assessments and in-process controls. The final method selection should be based on a thorough evaluation of the analytical requirements and validated according to ICH guidelines to ensure reliable and accurate results in a regulated environment.

References

  • PubChem. 3-Phenyl-2-propyn-1-ol. National Center for Biotechnology Information. [Link]

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  • Fuente-Ballesteros, A., et al. (2023). Development and validation of an analytical methodology based on solvent extraction and gas chromatography for determining pesticides in royal jelly and propolis. Food Chemistry, 437, 137911.
  • Shimadzu Scientific Instruments. Standard Test Method for Quantifying Naphthalene with UV-2600i Ultraviolet Spectrophotometer: ASTM D1840. [Link]

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  • Chikhale, H. U. (2024). High-Performance Liquid Chromatography Assessment of Propofol Stability in Pharmaceuticals. Asian Journal of Pharmaceutics (AJP), 18(02).
  • Chemistry LibreTexts. 14.9: Interpreting Ultraviolet Spectra- The Effect of Conjugation. [Link]

  • ResearchGate. (PDF) Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method. [Link]

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  • SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • University of Almeria. Validation Data of 127 Pesticides Using a Multiresidue Method by LC-MS/MS and GC-MS/MS in Olive Oil. [Link]

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  • SciSpace. Determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (RP-HPLC) in Budesonide nasal spra. [Link]

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Safety Operating Guide

Navigating the Synthesis and Handling of 3-(1-Naphthyl)-2-propyn-1-ol: A Guide to Essential Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis and application of novel compounds are cornerstones of innovation in drug development. Among these, acetylenic compounds such as 3-(1-Naphthyl)-2-propyn-1-ol hold significant potential. However, their structural features, particularly the propargyl alcohol moiety, necessitate a rigorous and informed approach to laboratory safety. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling procedures, and disposal plans for this compound, ensuring the well-being of researchers and the integrity of your work.

I. Hazard Assessment and Engineering Controls: The First Line of Defense

Before any experimental work commences, a thorough risk assessment is paramount. The primary hazards associated with this compound are presumed to be:

  • High Acute Toxicity: Potentially fatal via oral, dermal, and inhalation routes.[1][2]

  • Corrosivity: Capable of causing severe burns to the skin and eyes.[1][2]

  • Flammability: The presence of the propargyl group suggests the compound is a flammable liquid and vapor.[1][5]

  • Organ Toxicity: Potential for damage to the liver and kidneys upon repeated exposure.[3]

Given these significant risks, engineering controls are the most critical safety measure. All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] The work area should be equipped with explosion-proof ventilation and electrical equipment.[1][6] A safety shower and eyewash station must be immediately accessible.

II. Personal Protective Equipment (PPE): A Comprehensive Barrier

A multi-layered approach to PPE is essential to prevent all routes of exposure. The following table summarizes the required PPE for handling this compound.

Body Part Required PPE Rationale and Specifications
Eyes and Face Chemical Splash Goggles and a Face ShieldGoggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers an additional layer of protection for the entire face from splashes and potential exothermic reactions.[7][8]
Hands Double Gloving: Chemical-Resistant GlovesGiven the high dermal toxicity, double gloving is mandatory. The inner glove should be a thin, disposable nitrile glove, while the outer glove should be a robust, chemical-resistant glove such as butyl rubber or neoprene.[8][9] Always inspect gloves for any signs of degradation or puncture before use.
Body Chemical-Resistant Laboratory Coat or ApronA flame-resistant and chemical-resistant lab coat, fully buttoned, is the minimum requirement.[10] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.
Respiratory Air-Purifying Respirator with Organic Vapor CartridgesIn addition to working in a fume hood, respiratory protection may be necessary, especially during activities that could generate aerosols or if the ventilation is not optimal.[7] A full-face respirator provides both respiratory and eye protection.
Feet Closed-Toed, Chemical-Resistant ShoesShoes must fully cover the feet to protect against spills. Leather or other non-porous materials are recommended.

Operational Plan: Step-by-Step Handling Procedures

A systematic and cautious approach to handling is crucial. The following workflow is designed to minimize risk at each stage of the experimental process.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don all required PPE Inspect Inspect fume hood and safety equipment Prep->Inspect Gather Gather all necessary materials and reagents Inspect->Gather Weigh Weigh compound in fume hood Gather->Weigh Transfer Transfer to reaction vessel using non-sparking tools Weigh->Transfer React Conduct reaction with appropriate temperature and atmospheric control Transfer->React Quench Safely quench the reaction React->Quench Decontaminate Decontaminate glassware and equipment Quench->Decontaminate Dispose Dispose of all waste in designated containers Decontaminate->Dispose

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.